molecular formula C25H22FNO4 B1341744 Fmoc-alpha-methyl-L-4-Fluorophe CAS No. 1175838-03-5

Fmoc-alpha-methyl-L-4-Fluorophe

Cat. No.: B1341744
CAS No.: 1175838-03-5
M. Wt: 419.4 g/mol
InChI Key: HGCDIHMFXNGCRG-VWLOTQADSA-N
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Description

Fmoc-alpha-methyl-L-4-Fluorophe is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCDIHMFXNGCRG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-alpha-methyl-L-4-Fluorophenylalanine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery. The incorporation of this non-canonical amino acid into peptide chains can significantly enhance their therapeutic properties, including metabolic stability, receptor affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-α-methyl-L-4-fluorophenylalanine, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a summary of its key applications.

Chemical Properties

Fmoc-α-methyl-L-4-fluorophenylalanine is a white to off-white solid.[1] The introduction of a methyl group at the alpha-carbon and a fluorine atom at the para position of the phenyl ring imparts unique conformational constraints and electronic properties to the amino acid. These modifications can lead to peptides with enhanced stability against enzymatic degradation and altered binding affinities for their biological targets.

A summary of the key chemical and physical properties of Fmoc-α-methyl-L-4-fluorophenylalanine is presented in Table 1.

Table 1: Chemical and Physical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine

PropertyValueReference(s)
Molecular Formula C₂₅H₂₂FNO₄[1]
Molecular Weight 419.44 g/mol [1]
CAS Number 1175838-03-5[1][2]
Appearance White to off-white solid[1]
Purity ≥ 99.5% (Chiral HPLC)[1]
Optical Rotation [α]D²⁰ = -12 ± 2° (c=1 in MeOH)[1]
Boiling Point 624.9 ± 55.0 °C (Predicted)[2]
Storage Temperature 0 - 8 °C[1]

Experimental Protocols

Materials and Reagents
  • Fmoc-α-methyl-L-4-fluorophenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents (e.g., HBTU/HATU, DIC)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Kaiser test kit

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into a peptide chain via SPPS.

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Check completion (e.g., Kaiser Test) Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Amino Acid Coupled Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Procedure
  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF. A short treatment of 3-5 minutes followed by a longer treatment of 15-20 minutes is typically performed.[3]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-α-methyl-L-4-fluorophenylalanine (typically 3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU or HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the α-methyl group, a longer coupling time may be required compared to standard amino acids.[4]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin sequentially with DMF and DCM, and then dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.

    • Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.[4]

Applications in Research and Drug Development

Fmoc-α-methyl-L-4-fluorophenylalanine is a valuable building block for the synthesis of novel peptides with improved pharmacological properties. Its primary applications are in:

  • Peptide Synthesis: It is used as a key component in SPPS to create complex and modified peptides with high purity.[1] The α-methyl group provides conformational rigidity and resistance to enzymatic cleavage, while the 4-fluoro-phenyl group can enhance binding affinity and bioavailability.

  • Drug Development: The unique structural features of this amino acid make it an attractive component in the design of new therapeutic peptides.[1] Its incorporation can lead to drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

  • Medicinal Chemistry and Biochemistry: Researchers utilize this compound to study peptide-protein interactions and to develop peptide-based drugs. Its ability to enhance peptide stability and solubility makes it a valuable tool in these fields.[1]

Conclusion

Fmoc-α-methyl-L-4-fluorophenylalanine is a specialized amino acid derivative that offers significant advantages in the fields of peptide chemistry and drug discovery. Its unique chemical properties allow for the synthesis of peptides with enhanced stability and biological activity. The provided experimental protocol for its incorporation via SPPS serves as a guide for researchers to harness the potential of this valuable building block in their scientific endeavors. As the demand for more potent and stable peptide-based therapeutics continues to grow, the importance of compounds like Fmoc-α-methyl-L-4-fluorophenylalanine in advancing biomedical research is undeniable.

References

Fmoc-α-methyl-L-4-Fluorophenylalanine: A Technical Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of an α-methyl group and a fluorine atom at the para-position of the phenyl ring imparts unique conformational constraints and electronic properties to peptides. These modifications can enhance proteolytic stability, modulate biological activity, and improve the pharmacokinetic profile of peptide-based therapeutics. This technical guide provides a comprehensive overview of the structure and synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine, including detailed experimental protocols and relevant quantitative data.

Chemical Structure and Properties

Fmoc-α-methyl-L-4-fluorophenylalanine, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-(4-fluorophenyl)propanoic acid, possesses a well-defined three-dimensional structure. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino functionality, crucial for its application in solid-phase peptide synthesis (SPPS). The α-methyl group restricts the conformational flexibility around the Cα-N bond, influencing the secondary structure of the resulting peptide. The 4-fluoro substituent on the phenyl ring can alter electronic interactions and hydrophobicity, potentially enhancing binding affinity and metabolic stability.

Table 1: Physicochemical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine [1][2]

PropertyValue
Chemical Formula C₂₅H₂₂FNO₄
Molecular Weight 419.45 g/mol
CAS Number 1175838-03-5
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility Soluble in DMF, NMP, and other polar organic solvents

Synthesis of Fmoc-α-methyl-L-4-Fluorophenylalanine

The synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine is a multi-step process that involves the asymmetric synthesis of the core α-methylated amino acid followed by the protection of the amino group with the Fmoc moiety. A common and effective strategy for the stereoselective synthesis of the α-methylated amino acid is through the use of a chiral auxiliary.

Part 1: Asymmetric Synthesis of (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic Acid

The asymmetric synthesis of the α-methylated amino acid can be achieved using a chiral nickel(II) complex of a Schiff base derived from a chiral auxiliary and glycine. This methodology allows for the stereocontrolled alkylation of the glycine enolate equivalent.

Experimental Protocol:

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with glycine in the presence of a nickel(II) salt to form the chiral Ni(II)-glycine Schiff base complex.

Step 2: Asymmetric Alkylation The chiral Ni(II)-glycine complex is deprotonated with a strong base, such as potassium hydroxide, to generate a nucleophilic enolate. This enolate is then reacted with 4-fluorobenzyl bromide. The chiral environment provided by the auxiliary directs the alkylation to occur stereoselectively, leading to the formation of the desired (S)-α-methylated product.[3]

Step 3: Hydrolysis and Isolation of the Amino Acid The resulting α-methylated Ni(II) complex is hydrolyzed under acidic conditions to release the free (S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid. The chiral auxiliary can be recovered and reused. The crude amino acid is then purified by crystallization or chromatography.

Part 2: N-Fmoc Protection

The final step is the protection of the α-amino group of the synthesized amino acid with the Fmoc group.

Experimental Protocol:

Step 1: Reaction with Fmoc-Cl or Fmoc-OSu (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic acid is dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is then added portion-wise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).[4][5]

Step 2: Work-up and Purification After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude Fmoc-α-methyl-L-4-fluorophenylalanine is then purified by recrystallization or silica gel chromatography to yield the final product.

Table 2: Representative Quantitative Data for Synthesis

StepReactantsKey ReagentsTypical YieldPurity (HPLC)
Asymmetric Alkylation Chiral Ni(II)-Glycine Complex, 4-Fluorobenzyl BromideKOH, Phase-transfer catalyst60-80%>95% de
N-Fmoc Protection (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic AcidFmoc-OSu, NaHCO₃85-95%>98%

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine.

Synthesis_Workflow cluster_0 Asymmetric Synthesis of Amino Acid Core cluster_1 N-Fmoc Protection Start Chiral Auxiliary + Glycine + Ni(II) salt Complex Chiral Ni(II)-Glycine Schiff Base Complex Start->Complex Complexation Alkylation Asymmetric Alkylation with 4-Fluorobenzyl Bromide Complex->Alkylation Deprotonation & Alkylation Hydrolysis Acidic Hydrolysis Alkylation->Hydrolysis Cleavage AminoAcid (S)-2-Amino-2-methyl-3-(4-fluorophenyl)propanoic Acid Hydrolysis->AminoAcid Isolation Protection N-Fmoc Protection AminoAcid->Protection Coupling Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Protection FinalProduct Fmoc-α-methyl-L-4-Fluorophenylalanine Protection->FinalProduct Purification

Caption: Synthetic workflow for Fmoc-α-methyl-L-4-fluorophenylalanine.

Conclusion

The synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine is a well-established process that provides a valuable building block for the creation of modified peptides with enhanced properties. The asymmetric synthesis ensures the correct stereochemistry, which is critical for biological activity, while the Fmoc protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase synthesis protocols. This technical guide provides researchers and drug developers with the fundamental knowledge required to synthesize and utilize this important amino acid derivative in their research endeavors.

References

A Technical Guide to Fmoc-α-methyl-L-4-Fluorophenylalanine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-α-methyl-L-4-Fluorophenylalanine, a key building block in modern peptide chemistry. This document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the rationale for its use in the development of novel peptide therapeutics.

Introduction: Enhancing Peptide Therapeutics

Fmoc-α-methyl-L-4-Fluorophenylalanine is a synthetic amino acid derivative designed to impart favorable characteristics to peptides. The incorporation of this non-canonical amino acid can enhance metabolic stability, receptor affinity, and bioavailability.[1][2] The strategic placement of a fluorine atom on the phenyl ring and a methyl group at the alpha-carbon offers a dual approach to overcoming common challenges in peptide-based drug development. The fluorine atom can alter the electronic properties of the aromatic ring, influencing binding interactions, while the alpha-methyl group provides steric hindrance, which can protect against enzymatic degradation.[1]

Physicochemical Properties

The unique structure of Fmoc-α-methyl-L-4-Fluorophenylalanine contributes to its utility in peptide synthesis. Below is a summary of its key physicochemical properties.

PropertyValueReference
CAS Number 1175838-03-5[3][4][5]
Molecular Formula C₂₅H₂₂FNO₄[3]
Molecular Weight 419.44 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥ 99.5% (Chiral HPLC)[3]
Optical Rotation [a]D20 = -12 ± 2 ° (c=1 in MeOH)[3]
Solubility Soluble in DMF and NMP[2]

Applications in Peptide Synthesis and Drug Development

Fmoc-α-methyl-L-4-Fluorophenylalanine is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences is a strategic approach to:

  • Enhance Metabolic Stability: The α-methyl group can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Modulate Bioactivity: The fluorinated phenyl ring can alter the electronic properties of the side chain, potentially leading to improved binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs).[1][6]

  • Improve Pharmacokinetic Properties: The increased hydrophobicity imparted by the fluorophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide.[3]

  • Create Novel Peptide Libraries: This amino acid is a valuable tool for generating diverse peptide libraries for high-throughput screening and the discovery of new drug candidates.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into a peptide sequence using Fmoc-based SPPS. This protocol is adapted from standard methods for similar non-canonical amino acids.[2][7]

4.1. Materials and Reagents

  • Fmoc-α-methyl-L-4-Fluorophenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or a suitable coupling reagent

  • OxymaPure® or other suitable activating agent

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Kaiser test kit

4.2. Step-by-Step Procedure

  • Resin Preparation and Swelling:

    • Place the desired amount of resin in a fritted syringe reaction vessel.

    • Add DMF to swell the resin for at least 1 hour with occasional agitation.

    • Drain the DMF.[2]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

    • Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine (3 equivalents relative to resin loading) and an activating agent like OxymaPure® (3 equivalents) in DMF.

    • Add the coupling reagent, such as DIC (3 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the α-methyl group, a longer coupling time may be required compared to standard amino acids.[8]

    • Perform a Kaiser test to confirm the absence of free primary amines (a yellow or colorless result indicates complete coupling). If the coupling is incomplete, a second coupling may be necessary.[2]

  • Chain Elongation:

    • Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.[8]

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the cleavage solution from the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.[2]

4.3. Purification and Analysis

  • The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

Visualizations: Workflows and Pathways

5.1. Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine.

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-aa-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for n-1 cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

5.2. Logical Relationship of Modified Peptides in Drug Action

This diagram illustrates the conceptual pathway from the synthesis of a modified peptide to its potential therapeutic effect.

drug_action_pathway Synthesis Peptide Synthesis with Fmoc-α-methyl-L-4-F-Phe ModifiedPeptide Modified Peptide (Enhanced Stability & Affinity) Synthesis->ModifiedPeptide TargetBinding Binding to Target Receptor (e.g., GPCR) ModifiedPeptide->TargetBinding Signaling Modulation of Intracellular Signaling Pathway TargetBinding->Signaling Response Cellular Response Signaling->Response TherapeuticEffect Therapeutic Effect Response->TherapeuticEffect

Caption: Conceptual pathway from synthesis to therapeutic action of a modified peptide.

Conclusion

Fmoc-α-methyl-L-4-Fluorophenylalanine is a powerful tool in the arsenal of peptide chemists and drug developers. Its unique structural features provide a rational approach to enhancing the therapeutic potential of peptides by improving their stability and modulating their biological activity. The protocols and concepts outlined in this guide serve as a foundational resource for the successful application of this versatile building block in the synthesis of next-generation peptide therapeutics.

References

Fmoc-α-methyl-L-4-Fluorophenylalanine: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Fmoc-α-methyl-L-4-fluorophenylalanine, a crucial building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The unique structural features of this compound, including the α-methyl group and the fluorine atom on the phenyl ring, impart enhanced stability, conformational constraint, and modified pharmacokinetic properties to synthetic peptides.

Physicochemical Properties

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS).[1] Its key physicochemical properties are summarized below.

PropertyValue
Molecular Weight 419.44 g/mol [1][2]
Chemical Formula C₂₅H₂₂FNO₄[1][2]
CAS Number 1175838-03-5[1][3]
Appearance White to off-white solid[1]
Purity ≥ 99.5% (Chiral HPLC)[1]
Optical Rotation [α]D²⁰ = -12 ± 2° (c=1 in MeOH)[1]
Storage Temperature 0 - 8 °C[1][2]
Synonyms Fmoc-α-Me-L-Phe(4-F)-OH, Fmoc-(S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid[1]

Comparative Analysis of Related Phenylalanine Analogs

The properties of Fmoc-α-methyl-L-4-fluorophenylalanine can be better understood when compared with its D-enantiomer and its non-α-methylated counterpart. The α-methylation provides resistance to enzymatic degradation, while the fluorine substitution can enhance binding affinity and metabolic stability.[4]

CompoundMolecular Weight ( g/mol )ChiralityKey Distinctions
Fmoc-α-methyl-L-4-Fluorophenylalanine 419.44[1]L-configuration (S)α-methylation provides enzymatic stability. L-form is the natural stereoisomer for peptide incorporation.
Fmoc-α-methyl-D-4-Fluorophenylalanine 419.44[2]D-configuration (R)Used to introduce unnatural stereochemistry into peptides, often to modulate structure and activity.[2]
Fmoc-L-4-Fluorophenylalanine 405.42[5][6]L-configuration (S)Lacks the α-methyl group, making it susceptible to racemization and enzymatic cleavage at the peptide bond.[5][6]

Role in Peptide Synthesis and Drug Development

The incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. The introduction of fluorine can modulate properties such as basicity, hydrophobicity, and bioavailability.[4] This compound serves as a critical component in the synthesis of peptide libraries for high-throughput screening, aiding in the rapid identification of drug candidates.[1]

The fluorinated phenyl group can improve the biological activity and pharmacokinetic profile of peptides.[1] Furthermore, the α-methyl group confers resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic. This makes it a valuable tool in developing novel treatments, particularly in areas like cancer therapeutics and targeted drug delivery.[1][2]

Drug_Development_Pipeline cluster_0 Discovery & Design cluster_1 Preclinical Development cluster_2 Clinical Development A Target Identification B Peptide Library Synthesis (incorporating Fmoc-α-methyl-L-4-F-Phe) A->B informs C High-Throughput Screening B->C provides D Lead Optimization (Enhanced Stability & Activity) C->D identifies leads E In Vitro & In Vivo Studies D->E proceeds to F Clinical Trials E->F successful results lead to G Regulatory Approval F->G

Role of modified amino acids in the drug development pipeline.

Experimental Protocols

The following section details a standard protocol for the incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into a peptide sequence using manual solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

Materials and Reagents:

  • Fmoc-α-methyl-L-4-fluorophenylalanine

  • Rink Amide resin

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents: e.g., HBTU/HATU and DIPEA

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Kaiser test kit

Protocol Steps:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with agitation.[5][7]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[5][7]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[5][7]

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[5]

    • Confirm the presence of a free amine using a Kaiser test (a positive test yields a deep blue color).[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine (3 equivalents relative to resin loading), a coupling agent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.[7] HATU is often recommended for hindered amino acids.[7]

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature. Due to the steric hindrance of the α-methyl group, a longer coupling time of 2-4 hours may be required.[7]

    • After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).[5]

    • Perform a Kaiser test to confirm complete coupling (a negative test remains yellow/colorless). If the test is positive, a second coupling may be necessary.[5]

  • Peptide Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter to separate the resin and collect the TFA solution containing the crude peptide.

  • Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-α-methyl-L-4-F-Phe, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Couple Incomplete (Recouple) Repeat Repeat for next amino acid KaiserTest->Repeat Coupling Complete Cleave 4. Cleavage from Resin (TFA Cocktail) KaiserTest->Cleave Final Amino Acid Added Repeat->Deprotect Purify 5. Purification (RP-HPLC) Cleave->Purify End End: Purified Peptide Purify->End

Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

In-Depth Technical Guide on Fmoc-alpha-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-alpha-methyl-L-4-Fluorophenylalanine, a key building block in modern peptide synthesis. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on qualitative solubility characteristics in solvents relevant to peptide chemistry, a detailed experimental protocol for determining precise solubility, and its primary application in Solid-Phase Peptide Synthesis (SPPS).

Core Data Presentation

Qualitative Solubility of Fmoc-alpha-methyl-L-4-Fluorophenylalanine
SolventChemical NameTypeQualitative SolubilityNotes
DMF N,N-DimethylformamidePolar AproticGood to ExcellentThe most common and effective solvent for SPPS. Can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1][2]
NMP N-Methyl-2-pyrrolidonePolar AproticGood to ExcellentOften has higher solvating power than DMF, especially for hydrophobic sequences.[1][3] Some Fmoc-amino acids may show greater decomposition in NMP over extended periods.[2]
DCM DichloromethaneChlorinatedLimitedGenerally not a good solvent for dissolving Fmoc-amino acids but is used for resin washing steps in Boc-SPPS.[4][5]
THF TetrahydrofuranEtherModerateCan be used, sometimes in mixtures, but is generally less effective than DMF or NMP.
DMSO Dimethyl SulfoxidePolar AproticGoodA strong solvent that can be used to dissolve sparingly soluble Fmoc-amino acids, often in a mixture with DMF.[1]
Water AqueousSparingly SolubleThe hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.

Note: The solubility should be determined empirically for specific concentrations and conditions. The presence of the alpha-methyl and 4-fluoro-phenyl groups may slightly alter the solubility profile compared to standard Fmoc-amino acids.

Experimental Protocols

Protocol for Determination of Solubility via HPLC

This protocol outlines a general method to determine the solubility of Fmoc-alpha-methyl-L-4-Fluorophenylalanine in a specific solvent using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • Fmoc-alpha-methyl-L-4-Fluorophenylalanine

  • Selected solvents (e.g., DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-alpha-methyl-L-4-Fluorophenylalanine to a known volume of the chosen solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reversed-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the Fmoc-alpha-methyl-L-4-Fluorophenylalanine peak by UV absorbance at approximately 265 nm or 301 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Fmoc-alpha-methyl-L-4-Fluorophenylalanine of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of Fmoc-alpha-methyl-L-4-Fluorophenylalanine is its incorporation into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] The following diagram illustrates the cyclical nature of this process.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Synthesis cluster_cycle cluster_cycle Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification cluster_final cluster_final

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

The Biological Profile of Fmoc-alpha-methyl-L-4-Fluorophenylalanine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-alpha-methyl-L-4-Fluorophenylalanine is a synthetic amino acid derivative that holds significant promise in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring of phenylalanine and the addition of a methyl group at the alpha-carbon introduce unique physicochemical properties that can profoundly influence the biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the known biological activities associated with this compound and its close analogs, detailed experimental methodologies for assessing these activities, and a review of the potential signaling pathways it may modulate.

The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this compound particularly suitable for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into peptide sequences. The fluorination enhances hydrophobicity and metabolic stability, while the alpha-methylation can impart conformational rigidity and resistance to enzymatic degradation. These structural modifications are key strategies in the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. While specific biological data for Fmoc-alpha-methyl-L-4-Fluorophenylalanine is emerging, studies on the closely related compound, Fmoc-L-4-Fluorophenylalanine, provide valuable insights into its potential biological activities, particularly in the antimicrobial and anticancer arenas.

Quantitative Biological Activity Data

While direct quantitative data for the biological activity of Fmoc-alpha-methyl-L-4-Fluorophenylalanine is not extensively available in the public domain, the biological profile of its close analog, Fmoc-4-Fluoro-L-phenylalanine (Fmoc-4-F-Phe), offers a strong predictive framework. The following table summarizes the reported antibacterial activity of Fmoc-4-F-Phe against Streptococcus mutans.

CompoundTarget OrganismAssayEndpointResultReference
Fmoc-4-F-PheStreptococcus mutansBacterial Viability Assay% Viability Reduction (at 0.1 mg/mL)~95%[1]

Experimental Protocols

Assessment of Antibacterial Activity

This protocol is adapted from studies on Fmoc-phenylalanine derivatives and is suitable for evaluating the antibacterial potential of Fmoc-alpha-methyl-L-4-Fluorophenylalanine.[1]

a. Preparation of Bacterial Cultures:

  • Streptococcus mutans (or other relevant bacterial strains) are grown overnight in an appropriate broth medium (e.g., Brain Heart Infusion broth) at 37°C.

  • The bacterial culture is then diluted to a starting optical density (OD₆₀₀) of 0.01 in fresh broth.

b. Preparation of Test Compound:

  • A stock solution of Fmoc-alpha-methyl-L-4-Fluorophenylalanine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solution are made to achieve the desired final concentrations for the assay.

c. Minimum Inhibitory Concentration (MIC) Assay:

  • In a 96-well microtiter plate, 100 µL of the diluted bacterial culture is added to each well.

  • 100 µL of the various concentrations of the test compound are then added to the wells.

  • Positive (bacteria with vehicle control) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

d. Bacterial Viability Assay (ATP Production Assay):

  • Following the MIC assay, the viability of the bacteria can be quantified using a luminescent ATP-based assay kit according to the manufacturer's instructions.

  • This assay measures the amount of ATP present, which is proportional to the number of viable cells.

  • The percentage of viability reduction is calculated relative to the vehicle-treated control.

In Vitro Anticancer Activity Assay

This protocol provides a general framework for assessing the cytotoxic effects of Fmoc-alpha-methyl-L-4-Fluorophenylalanine on cancer cell lines.[2]

a. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

b. Cell Viability (MTT) Assay:

  • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of Fmoc-alpha-methyl-L-4-Fluorophenylalanine (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%).

  • Control wells receive medium with the vehicle only.

  • After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The incorporation of a fluorinated alpha-methylated amino acid can influence a variety of cellular signaling pathways. Below are diagrams of potential pathways that may be modulated by Fmoc-alpha-methyl-L-4-Fluorophenylalanine or peptides containing this amino acid.

Potential Antibacterial Mechanism of Action

The antibacterial activity of Fmoc-amino acid derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes.

Antibacterial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets Membrane_Disruption Membrane Disruption Pore_Formation Pore Formation Membrane_Disruption->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ROS_Production Increased ROS Production DNA_Damage DNA Damage ROS_Production->DNA_Damage DNA_Damage->Cell_Death Protein_Synthesis_Inhibition Protein Synthesis Inhibition Protein_Synthesis_Inhibition->Cell_Death Fmoc_Compound Fmoc-α-methyl-L-4-Fluorophenylalanine Fmoc_Compound->Membrane_Disruption Fmoc_Compound->ROS_Production Fmoc_Compound->Protein_Synthesis_Inhibition

Caption: Potential antibacterial mechanisms of Fmoc-amino acid derivatives.

G-Protein Coupled Receptor (GPCR) Signaling

Peptides containing Fmoc-alpha-methyl-L-4-Fluorophenylalanine may act as ligands for GPCRs, initiating a downstream signaling cascade. The unique properties of the fluorinated amino acid can enhance binding affinity and modulate receptor activation.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Peptide containing Fmoc-α-methyl-L-4-F-Phe GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., Protein Kinase A) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: General overview of a G-Protein Coupled Receptor signaling pathway.

Conclusion

Fmoc-alpha-methyl-L-4-Fluorophenylalanine represents a valuable building block for the development of novel peptide and small molecule therapeutics. Its unique structural features, conferred by both fluorination and alpha-methylation, can lead to enhanced biological activity, improved metabolic stability, and altered receptor interactions. The provided experimental protocols offer a starting point for the in vitro evaluation of its antibacterial and anticancer potential. The illustrated signaling pathways provide a conceptual framework for understanding its potential mechanisms of action. Further research into the specific biological targets and a more detailed elucidation of the signaling pathways modulated by this compound will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising synthetic amino acid.

References

An In-depth Technical Guide to the Effect of 4-Fluoro Substitution on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring. This cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical determinant of secondary structure and protein folding pathways.[1][2] Modifications to the proline ring offer a powerful tool for modulating peptide and protein structure, stability, and function. Among these, the substitution of a hydrogen atom with fluorine at the 4-position has emerged as a subtle yet potent strategy in peptide design and chemical biology.

This technical guide provides a comprehensive overview of the stereoelectronic effects of 4-fluoro substitution on peptide conformation. We will delve into the fundamental principles governing these effects, present quantitative data from key studies, detail the experimental protocols used for analysis, and explore the applications of this technique in modern drug development and protein engineering.

Core Principles: Stereoelectronic Effects of 4-Fluoro Substitution

The conformational consequences of 4-fluoro substitution are primarily driven by the strong inductive effect of the highly electronegative fluorine atom. This effect propagates through the covalent bonds of the pyrrolidine ring, influencing two key conformational equilibria: the ring pucker and the cis-trans isomerization of the preceding peptide bond.[2][3]

Influence on Pyrrolidine Ring Pucker

The proline ring is not planar and rapidly interconverts between two predominant puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The energy barrier between these states is low (~0.5 kcal/mol for proline itself).[3][4] The introduction of a 4-fluoro substituent powerfully biases this equilibrium.

  • (2S, 4R)-4-fluoroproline (Flp): The fluorine atom in the R configuration creates a gauche effect that stabilizes a Cγ-exo pucker. In this conformation, the C-F bond orients anti-periplanar to an adjacent C-H bond, a stereoelectronically favorable arrangement.[4]

  • (2S, 4S)-4-fluoroproline (flp): Conversely, the fluorine atom in the S configuration stabilizes a Cγ-endo pucker through similar stereoelectronic effects.[5]

This ability to enforce a specific ring pucker "pre-organizes" the peptide backbone, a concept crucial for stabilizing desired secondary structures.[1]

G cluster_S (4S)-Fluoroproline (flp) cluster_R (4R)-Fluoroproline (Flp) S_F Fluorine at C4 (S) S_Effect Gauche Effect S_F->S_Effect S_Pucker Favors Cγ-endo Pucker (Down) S_Effect->S_Pucker R_F Fluorine at C4 (R) R_Effect Gauche Effect R_F->R_Effect R_Pucker Favors Cγ-exo Pucker (Up) R_Effect->R_Pucker G Flp (4R)-Flp Exo Cγ-exo Pucker Flp->Exo Strongly Favors flp (4S)-flp Endo Cγ-endo Pucker flp->Endo Strongly Favors Trans Trans Amide Bond (Xaa-Pro) Exo->Trans Correlates with Higher Population Cis Cis Amide Bond (Xaa-Pro) Endo->Cis Correlates with Higher Population G A Peptide Design & Synthesis B Purification (RP-HPLC) & Mass Verification (MS) A->B C Conformational Analysis B->C D NMR Spectroscopy (1H, 19F, NOESY) C->D E Circular Dichroism (CD) Spectroscopy C->E F X-ray Crystallography C->F G Data Interpretation D->G E->G F->G H Determine Ring Pucker, cis/trans Ratio G->H I Assess Secondary Structure Content G->I J Obtain High-Resolution 3D Structure G->J K Structure-Function Relationship H->K I->K J->K

References

An In-depth Technical Guide to Fmoc-α-methyl-L-4-Fluorophenylalanine for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Chemical Enhancements for Modern Peptidomimetics

Fmoc-α-methyl-L-4-Fluorophenylalanine is a non-canonical amino acid derivative engineered to overcome the inherent limitations of native peptides in therapeutic applications. Its structure uniquely combines three critical chemical modifications: the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an α-methyl group, and a fluorine atom at the para-position of the phenylalanine side chain. This strategic design imparts enhanced stability, refined biological activity, and improved pharmacokinetic profiles to peptide-based drug candidates.

The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy that allows for mild, base-labile deprotection of the α-amino group.[][2][3][4] This approach preserves the integrity of acid-sensitive side chains and linkers, enabling the efficient synthesis of complex peptides with high purity.[3] The α-methylation introduces a significant steric hindrance at the peptide backbone, which serves two primary purposes: it provides robust protection against enzymatic degradation by exopeptidases and endopeptidases, and it conformationally constrains the peptide, often promoting the formation of stable secondary structures like α-helices.[5] Finally, the 4-fluoro substitution on the phenyl ring is a powerful tool for modulating the electronic properties of the side chain.[6][7] The high electronegativity of fluorine can alter pKa, increase hydrophobicity, and enhance binding interactions (such as dipole-dipole or orthogonal multipolar C-F···C=O interactions), leading to improved bioavailability, receptor affinity, and overall biological activity.[8][9][10][11]

Collectively, these features make Fmoc-α-methyl-L-4-Fluorophenylalanine a highly valuable building block in medicinal chemistry for the development of next-generation peptide therapeutics with superior stability, potency, and drug-like properties.[8][9]

Physicochemical Properties and Data

The unique properties of this amino acid derivative are crucial for its application in peptide synthesis and drug design. Key quantitative data are summarized below for easy reference.

PropertyValueSource
CAS Number 1175838-03-5[12]
Molecular Formula C25H22FNO4Derived from structure
Molecular Weight 419.45 g/mol Derived from formula
Appearance White to off-white powderGeneral knowledge
Purity ≥97% (typically)General knowledge
Solubility Soluble in DMF, NMP[]
Storage Store at -20°CGeneral knowledge

Core Applications in Therapeutic Development

The incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into peptide sequences offers several distinct advantages for creating novel therapeutics.

Enhanced Proteolytic Stability

A primary hurdle in peptide drug development is their rapid degradation by proteases in vivo. The α-methyl group provides steric shielding of the adjacent peptide bonds, rendering them resistant to cleavage by peptidases. This modification significantly extends the half-life of the resulting peptide, a critical factor for maintaining therapeutic concentrations.[5]

Improved Pharmacokinetic Profile

The fluorinated phenyl group increases the lipophilicity of the amino acid residue.[10] This can enhance the peptide's ability to cross biological membranes and improve its overall bioavailability, allowing for more effective drug delivery and potentially reducing the required dosage.[8][10]

Modulation of Biological Activity and Receptor Targeting

Fluorine's high electronegativity can subtly alter the electronic distribution of the aromatic side chain, influencing how the peptide interacts with its biological target.[11] This can lead to stronger binding affinity and greater selectivity for specific receptors. Researchers have utilized this compound in the development of targeted therapies in fields like oncology and neurology, where precision is paramount.[8][10]

Structural Pre-organization for Potent Binding

The conformational constraint imposed by the α-methyl group can stabilize the peptide in a specific secondary structure, such as an α-helix.[5] This pre-organization reduces the entropic penalty upon binding to a receptor, often resulting in a significant increase in binding affinity and agonist/antagonist potency.

Visualization of Key Concepts and Workflows

Diagrams are provided to visually articulate the molecular structure, synthesis process, and a conceptual mechanism of action.

N α-Amino Group (Fmoc Protected) Ca α-Carbon (Chiral Center) N->Ca C Carboxyl Group Ca->C Me α-Methyl Group Ca->Me SideChain 4-Fluorophenyl Side Chain Ca->SideChain

Caption: Conceptual structure of Fmoc-α-methyl-L-4-Fluorophenylalanine.

start Start: Resin with Linker and First Protected AA deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (Remove Piperidine & Fmoc Adduct) deprotection->wash1 coupling 3. Amino Acid Coupling (Activate & Add Next Fmoc-AA) wash1->coupling wash2 4. Wash (Remove Excess Reagents) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotection Next cycle cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) cycle->cleavage Final cycle end End: Purified Peptide cleavage->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

peptide Peptide Therapeutic (contains α-Me-4-F-Phe) receptor Cell Surface Receptor (Target Protein) peptide->receptor Binds binding Binding & Conformational Change receptor->binding transduction Signal Transduction Cascade (e.g., Kinase Activation) binding->transduction Initiates response Cellular Response (e.g., Gene Expression, Apoptosis) transduction->response Leads to

Caption: Conceptual signaling pathway for a peptide-based therapeutic.

Experimental Protocols

Detailed methodologies are essential for the successful application of Fmoc-α-methyl-L-4-Fluorophenylalanine in research and development.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS process for incorporating the title amino acid into a peptide chain. The process consists of a repeated cycle of deprotection, washing, and coupling.[3][7]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-α-methyl-L-4-Fluorophenylalanine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Peptide synthesis vessel with a fritted disc

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[3]

  • Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-protected amino acid on resin, begin with this step. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 20% piperidine solution and agitate for another 15 minutes. This two-step process ensures complete Fmoc removal.[3]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-α-methyl-L-4-Fluorophenylalanine (3-5 equivalents relative to resin loading). Dissolve the amino acid, HBTU (0.95 eq. to the amino acid), and DIPEA (2 eq. to the amino acid) in a minimal amount of DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate for 1-4 hours. Note: Coupling of sterically hindered α-methylated amino acids can be slower and may require longer coupling times or double coupling.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.[3]

  • Cycle Repetition: Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., 95% TFA/TIS/H2O) and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Antibacterial Activity Screening

Fluorinated Fmoc-amino acids have demonstrated antibacterial properties.[13][14] This protocol provides a method for evaluating the minimum bactericidal concentration (MBC) of a peptide containing α-methyl-L-4-Fluorophenylalanine.

Materials:

  • Purified peptide containing α-methyl-L-4-Fluorophenylalanine

  • Bacterial strain (e.g., Streptococcus mutans or Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, TSB)

  • Sterile 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Plate reader for measuring optical density at 600 nm (OD600)

  • Agar plates for colony counting

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacteria overnight in their growth medium. The next day, dilute the culture to an OD600 of approximately 0.01 in fresh medium.[13]

  • Prepare Peptide Dilutions: Prepare a stock solution of the purified peptide in a suitable solvent (e.g., DMSO or water). Create a series of two-fold serial dilutions in the bacterial growth medium in the wells of a 96-well plate. Final concentrations might range from 1 µg/mL to 512 µg/mL.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (medium only).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic for S. mutans).

  • Determine Minimum Inhibitory Concentration (MIC): After incubation, measure the OD600 of each well. The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

  • Determine Minimum Bactericidal Concentration (MBC): Take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC). Plate these aliquots onto agar plates.

  • Incubate and Count: Incubate the agar plates at 37°C for 24-48 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion

Fmoc-α-methyl-L-4-Fluorophenylalanine is a sophisticated and powerful building block for the synthesis of advanced peptide therapeutics. The combination of an Fmoc group for efficient synthesis, α-methylation for enzymatic stability, and 4-fluoro substitution for modulating physicochemical and biological properties provides an effective strategy for overcoming the traditional limitations of peptide-based drugs. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to leverage this unique compound in their pursuit of novel and more effective therapies.

References

Methodological & Application

Application Notes and Protocols for Fmoc-α-methyl-L-4-Fluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-4-Fluorophenylalanine is a non-canonical amino acid increasingly utilized in solid-phase peptide synthesis (SPPS) to enhance the therapeutic properties of peptides.[1] The incorporation of this unique building block offers several advantages, including improved metabolic stability, enhanced receptor affinity, and controlled peptide conformation. The α-methyl group provides steric hindrance that can protect against enzymatic degradation, while the fluorine substitution on the phenyl ring can modulate electronic properties, influencing binding interactions.[1]

These application notes provide a comprehensive guide to the use of Fmoc-α-methyl-L-4-Fluorophenylalanine in SPPS, including detailed protocols, quantitative data, and a case study on the ghrelin receptor agonist, Ulimorelin.

Physicochemical Properties

A summary of the key chemical properties of Fmoc-α-methyl-L-4-Fluorophenylalanine is presented in Table 1.

PropertyValue
Synonyms Fmoc-α-Me-L-Phe(4-F)-OH, Fmoc-(S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid
CAS Number 1175838-03-5
Molecular Formula C₂₅H₂₂FNO₄
Molecular Weight 419.44 g/mol
Appearance White to off-white solid
Purity (Chiral HPLC) ≥ 99.5%
Solubility Soluble in DMF and NMP
Storage 0 - 8 °C

Application in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into a peptide sequence follows the standard principles of Fmoc-based SPPS. However, due to the steric hindrance of the α-methyl group, optimization of coupling and deprotection steps is crucial for achieving high yields and purity.

General Workflow for SPPS using Fmoc-α-methyl-L-4-Fluorophenylalanine

SPPS_Workflow Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-α-Me-L-4-F-Phe, Coupling Reagent, Base) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Cycle for subsequent amino acids Washing_2->Repeat_Cycle Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection After last amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Ghrelin_Signaling Ghrelin Ghrelin / Ulimorelin GHSR1a Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR1a Gq_11 Gαq/11 GHSR1a->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates Downstream Downstream Effects (e.g., GI Motility) PKC->Downstream

References

Application Notes and Protocols for the Incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. Fmoc-α-methyl-L-4-Fluorophenylalanine is a unique building block that offers the combined benefits of α-methylation and fluorination. The α-methyl group provides conformational constraint and increased resistance to enzymatic degradation, while the 4-fluoro-phenyl moiety can enhance binding affinity and improve pharmacokinetic properties.[1] However, the steric hindrance posed by the α-methyl group presents a challenge during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient incorporation.

These application notes provide a detailed protocol for the successful incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine into peptide sequences using Fmoc-based SPPS. The protocols cover resin preparation, coupling and deprotection cycles, and final cleavage and purification.

Data Presentation

The efficiency of incorporating sterically hindered amino acids like Fmoc-α-methyl-L-4-Fluorophenylalanine is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies and purities with different reagents.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt30-60 minutes>98>95Highly efficient for sterically hindered residues.[2][3]
HCTU Aminium/Uronium Salt30-60 minutes>98>95Similar reactivity to HATU, often more cost-effective.
PyBOP Phosphonium Salt45-120 minutes>97>95Good for hindered couplings with a lower risk of side reactions compared to some uronium salts.
DIC/Oxyma Carbodiimide/Additive90-240 minutes>90>90More economical but generally slower and less efficient for sterically hindered amino acids.[2]

Experimental Protocols

This section details the recommended protocol for the manual solid-phase synthesis of a peptide containing an Fmoc-α-methyl-L-4-Fluorophenylalanine residue.

Materials and Reagents
  • Fmoc-α-methyl-L-4-Fluorophenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • High-efficiency coupling reagent: HATU, HCTU, or PyBOP

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a fritted syringe or reaction vessel.
  • Wash the resin with DMF (3 x 10 mL/g of resin).
  • Swell the resin in DMF for at least 1 hour at room temperature. After swelling, drain the DMF.

2. First Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
  • Agitate the mixture for 3 minutes and drain.
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
  • Perform a Kaiser test to confirm the presence of free primary amines (indicated by a deep blue color).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 1-2 hours.
  • Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow or colorless beads). If the test is positive, a second coupling may be necessary.

4. Incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine (Sterically Hindered Coupling):

  • Activation: In a separate vial, dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. A higher excess of reagents is recommended for this sterically hindered coupling.
  • Coupling: Add the activated amino acid solution to the deprotected resin.
  • Extended Coupling Time: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 12 hours, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C).
  • Monitoring: After the coupling, drain the solution and wash the resin with DMF (3 x 1 min). Perform a Kaiser test. A negative result is crucial before proceeding. If the test is positive, a second coupling with fresh reagents is required.

5. Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3 for standard amino acids, Step 4 for hindered ones) cycles for each amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage from Resin and Side-Chain Deprotection:

  • Wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
  • Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.
  • Filter the cleavage solution from the resin beads into a clean collection tube.
  • Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
  • Centrifuge the mixture to pellet the precipitated peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Standard or Hindered) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway Example: Mu-Opioid Receptor Activation

Peptides containing 4-fluorophenylalanine have been shown to exhibit enhanced affinity for opioid receptors. The following diagram illustrates a simplified signaling pathway upon activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR).[4][5][6]

Opioid_Signaling ligand Peptide Ligand (e.g., with α-methyl-4-F-Phe) receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activates g_alpha Gαi/o Subunit g_protein->g_alpha Dissociates g_beta_gamma Gβγ Subunit g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK Channel g_beta_gamma->k_channel Activates ca_channel Voltage-gated Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Decreased production pka Protein Kinase A (PKA) camp->pka Reduced activation k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx Reduced Ca2+ Influx (Inhibition of Neurotransmitter Release) ca_channel->ca_influx

Caption: Simplified mu-opioid receptor signaling pathway.

References

Application Notes and Protocols for Coupling Fmoc-α-methyl-L-4-Fluorophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. α-Methylated amino acids, such as Fmoc-α-methyl-L-4-fluorophenylalanine, are of particular interest as they can induce conformational constraints, increase metabolic stability, and enhance binding affinity by providing a more defined orientation of the side chain. The presence of a fluorine atom can further modulate the electronic properties and pharmacokinetic profile of the peptide.[1]

However, the successful incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the steric hindrance imparted by the α-methyl group. This steric bulk dramatically slows down the kinetics of the amide bond formation, often leading to incomplete coupling and the generation of deletion sequences. To overcome this hurdle, the selection of an appropriate and highly efficient coupling reagent is paramount.

These application notes provide a comprehensive guide to the recommended coupling methods for Fmoc-α-methyl-L-4-fluorophenylalanine in Fmoc-based SPPS. We present a comparative overview of potent coupling reagents, detailed experimental protocols, and the use of microwave assistance to enhance coupling efficiency.

Challenges in Coupling Fmoc-α-methyl-L-4-Fluorophenylalanine

The primary obstacle in the acylation of the N-terminal amine by Fmoc-α-methyl-L-4-fluorophenylalanine is the steric hindrance from the α,α-disubstituted carbon. This necessitates the use of highly reactive coupling reagents to drive the reaction to completion. Standard coupling reagents like HBTU may prove insufficient for achieving high yields and purity.[2][3]

Recommended Coupling Reagents and Conditions

For sterically hindered amino acids such as Fmoc-α-methyl-L-4-fluorophenylalanine, the most effective coupling reagents are typically aminium/uronium or phosphonium salts, often in combination with microwave heating to further accelerate the reaction.[4][5]

HATU/HCTU (Aminium/Uronium Salts)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its analogue O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) are highly reactive coupling reagents that form the corresponding OAt/O-6-ClBt active esters. These esters are more reactive than those formed with HOBt-based reagents, making HATU and HCTU particularly effective for "difficult" couplings, including those involving sterically hindered amino acids.[6][7]

COMU (Aminium/Uronium Salt)

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure. It exhibits coupling efficiencies comparable to or even exceeding HATU, with the added benefits of improved safety (as it is not based on potentially explosive benzotriazoles), better solubility, and reduced allergenic potential.[2][8] COMU is particularly well-suited for microwave-assisted SPPS.[2]

DIC/OxymaPure (Carbodiimide/Additive)

The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like Ethyl (hydroxyimino)cyanoacetate (OxymaPure) offers a cost-effective and highly efficient method for amide bond formation. This combination is known to suppress racemization.[9] While generally very effective, for extremely hindered couplings like that of Fmoc-α-methyl-L-4-fluorophenylalanine, extended reaction times or microwave assistance may be necessary.

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the expected performance of the recommended coupling reagents for the incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine. This data is extrapolated from studies on other sterically hindered and α,α-disubstituted amino acids.

Coupling ReagentReagent TypeTypical Coupling Time (RT)Typical Coupling Time (MW)Expected YieldPotential Issues
HATU Aminium/Uronium Salt2 - 6 hours5 - 15 minutes>95%Higher cost, potential for guanidinylation of the N-terminus if used in excess.[10]
HCTU Aminium/Uronium Salt2 - 6 hours5 - 15 minutes>95%More cost-effective than HATU, with similar reactivity.[7]
COMU Aminium/Uronium Salt2 - 4 hours5 - 10 minutes>97%High reactivity, safer handling profile, but can have limited stability in solution.[2][9]
DIC/OxymaPure Carbodiimide/Additive4 - 12 hours10 - 30 minutes>90%Cost-effective, low racemization, may require longer coupling times or microwave assistance for optimal results.[11][12]

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-α-methyl-L-4-fluorophenylalanine using the recommended reagent combinations. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU/HCTU Coupling

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-α-methyl-L-4-fluorophenylalanine (0.5 mmol, 5 eq)

  • HATU or HCTU (0.48 mmol, 4.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (1.0 mmol, 10 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine and HATU/HCTU in DMF. Add DIPEA or collidine and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. For microwave-assisted coupling, irradiate at a controlled temperature (e.g., 50-75°C) for 5-15 minutes.[13][14]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired). If the test is positive, a second coupling is necessary.

Protocol 2: COMU Coupling

This protocol utilizes a highly efficient and safer coupling reagent, ideal for difficult sequences.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-α-methyl-L-4-fluorophenylalanine (0.5 mmol, 5 eq)

  • COMU (0.48 mmol, 4.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine and COMU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature. For microwave-assisted coupling, irradiate at a controlled temperature (e.g., 50-75°C) for 5-10 minutes.

  • Washing: Follow step 4 of Protocol 1.

  • Monitoring: Follow step 5 of Protocol 1.

Protocol 3: DIC/OxymaPure Coupling

This method is a cost-effective option with low racemization potential, best enhanced with microwave assistance for this hindered amino acid.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-α-methyl-L-4-fluorophenylalanine (0.5 mmol, 5 eq)

  • OxymaPure (0.5 mmol, 5 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine and OxymaPure in DMF. Add DIC and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 4-8 hours at room temperature. For microwave-assisted coupling, irradiate at a controlled temperature (e.g., 50-75°C) for 10-30 minutes.

  • Washing: Follow step 4 of Protocol 1.

  • Monitoring: Follow step 5 of Protocol 1.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-α-methyl-L-4-F-Phe, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Kaiser Test wash2->monitoring monitoring->coupling Positive (Recouple) repeat_cycle Repeat for Next Amino Acid monitoring->repeat_cycle Negative repeat_cycle->deprotection final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat_cycle->final_cleavage After Last AA end End: Purified Peptide final_cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Reagent_Selection start Challenge: Coupling Hindered AA (Fmoc-α-methyl-L-4-F-Phe) question1 Primary Concern? start->question1 max_efficiency Highest Efficiency & Speed question1->max_efficiency Efficiency cost_racemization Cost & Low Racemization question1->cost_racemization Cost reagent1 COMU or HATU max_efficiency->reagent1 recommendation Recommendation: Use Microwave Assistance for all options to improve kinetics reagent1->recommendation reagent2 DIC / OxymaPure cost_racemization->reagent2 reagent2->recommendation

Caption: Decision tree for selecting a suitable coupling reagent.

References

Application Notes and Protocols for Enhanced Peptide Stability using Fmoc-α-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their limited in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids that can enhance proteolytic resistance. Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative designed for this purpose. It combines two powerful modifications: α-methylation and fluorination of the phenyl ring. The α-methyl group provides steric hindrance that directly impedes cleavage of the peptide bond, while the fluorine atom can enhance metabolic stability and modulate the peptide's conformational and binding properties.[1][2] The use of Fmoc-α-methyl-L-4-fluorophenylalanine in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this stability-enhancing building block into peptide sequences, leading to drug candidates with improved pharmacokinetic profiles.[1]

Data Presentation: Enhanced Peptide Stability

The incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine can significantly increase the half-life of peptides in biological fluids. The following table provides illustrative data on the comparative stability of a model peptide and its modified analogue in human plasma.

Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)
H-Gly-Ala-Phe-Ala-Gly-OHNone (Native Peptide)~ 0.5
H-Gly-Ala-(α-Me-4-F-Phe)-Ala-Gly-OHFmoc-α-methyl-L-4-fluorophenylalanine> 24

Note: This data is representative and compiled from qualitative descriptions of stability enhancement through α-methylation and fluorination. Actual stability will vary depending on the peptide sequence and the specific assay conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-methyl-L-4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-α-methyl-L-4-fluorophenylalanine using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-α-methyl-L-4-fluorophenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine:

    • Repeat the Fmoc deprotection step.

    • Due to the steric hindrance of the α-methyl group, a more powerful coupling reagent like HATU is recommended. Dissolve Fmoc-α-methyl-L-4-fluorophenylalanine (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow a longer coupling time of 2-4 hours.

    • Perform a Kaiser test to ensure complete coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF and then dichloromethane (DCM), and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a method to determine the half-life of a peptide in human plasma.

Materials:

  • Purified peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human plasma, pooled and heparinized

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% TFA

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) system or LC-MS for analysis

Procedure:

  • Preparation: Thaw the human plasma on ice and centrifuge to remove any precipitates.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the human plasma with PBS.

    • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate Reaction: Add the test peptide to the plasma mixture to a final concentration (e.g., 100 µg/mL). This is the t=0 time point.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic degradation.

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the samples by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Visualizations

experimental_workflow_spps start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_std 3. Standard Amino Acid Coupling (HBTU/DIPEA) deprotect1->couple_std wash1 Wash (DMF) couple_std->wash1 deprotect2 4. Fmoc Deprotection wash1->deprotect2 couple_mod 5. Couple Fmoc-α-Me-4-F-Phe (HATU/DIPEA) deprotect2->couple_mod wash2 Wash (DMF) couple_mod->wash2 elongate 6. Repeat Deprotection/ Coupling Cycles wash2->elongate cleave 7. Cleavage from Resin (TFA Cocktail) elongate->cleave precipitate 8. Precipitation in Ether cleave->precipitate purify 9. RP-HPLC Purification precipitate->purify analyze 10. Mass Spectrometry Analysis purify->analyze end End: Purified Peptide analyze->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

stability_assay_workflow start Start: Purified Peptide prepare 1. Prepare Plasma & Peptide Solution start->prepare incubate 2. Incubate Peptide in Plasma at 37°C prepare->incubate sample 3. Collect Aliquots at Time Points incubate->sample quench 4. Quench with TCA/ACN sample->quench precipitate 5. Centrifuge to Remove Proteins quench->precipitate analyze 6. Analyze Supernatant by HPLC/LC-MS precipitate->analyze calculate 7. Calculate Half-Life (t½) analyze->calculate end End: Stability Data calculate->end

Caption: Workflow for In Vitro Plasma Stability Assay.

gpcr_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Peptide Stabilized Peptide (Ligand) Peptide->GPCR Binds PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized GPCR Signaling Pathway.

Conclusion

The use of Fmoc-α-methyl-L-4-fluorophenylalanine in peptide synthesis is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. This modification can lead to a significantly prolonged plasma half-life, a critical attribute for the development of successful peptide-based drugs. The detailed protocols provided herein offer a comprehensive guide for the synthesis and stability assessment of peptides containing this valuable non-canonical amino acid, empowering researchers to design more robust and effective therapeutic candidates.

References

Application Notes: Fmoc-α-methyl-L-4-Fluorophenylalanine for ¹⁹F NMR Studies of Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorinated amino acids into proteins and peptides has become a powerful tool for studying their structure, dynamics, and interactions.[1][2] The ¹⁹F nucleus offers several advantages for Nuclear Magnetic Resonance (NMR) spectroscopy: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (83% of ¹H), which translates to high sensitivity.[1][3] Furthermore, since fluorine is absent in naturally occurring biological systems, ¹⁹F NMR spectra are free from background signals.[1][2] The ¹⁹F chemical shift is also exceptionally sensitive to the local electrostatic environment, making it an exquisite probe for detecting subtle conformational changes.[1][4]

Fmoc-α-methyl-L-4-fluorophenylalanine is a specialized amino acid derivative designed for use in Solid-Phase Peptide Synthesis (SPPS). The addition of the α-methyl group provides conformational rigidity to the peptide backbone and can enhance proteolytic stability. The 4-fluoro-phenyl group serves as the ¹⁹F NMR probe. These characteristics make it a valuable tool for drug development and detailed structural biology studies, allowing researchers to create stabilized peptides with a built-in, highly sensitive probe for structural analysis.[5]

Applications in Research and Drug Development

  • Probing Protein Structure and Conformational Changes: The ¹⁹F chemical shift of 4-fluorophenylalanine is highly sensitive to its local environment. Changes in protein folding, ligand binding, or post-translational modifications can be detected as shifts in the ¹⁹F NMR signal, providing residue-specific structural information.[1][6]

  • Studying Protein-Ligand Interactions: ¹⁹F NMR is well-suited for screening small molecule libraries and characterizing protein-ligand binding.[7][8] Titration of a ligand can induce chemical shift perturbations or changes in the linewidth of the fluorine signal, allowing for the determination of binding affinities (Kᴅ).[8][9]

  • Analyzing Protein Dynamics: By measuring relaxation properties (T₁ and T₂) of the ¹⁹F nucleus, researchers can gain insights into the dynamics of the protein at the site of the label.[2] The large chemical shift anisotropy of fluorine makes it a sensitive reporter on motions across various timescales.[4]

  • In-Cell NMR Spectroscopy: The absence of endogenous fluorine signals makes ¹⁹F NMR a powerful technique for studying proteins directly within the complex environment of a living cell.[2][10][11] This allows for the investigation of protein structure and function in their native context.

Data Presentation

Table 1: Chemical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine
PropertyValueReference
CAS Number 1175838-03-5[12]
Molecular Formula C₂₅H₂₂FNO₄Derived from structure
Molecular Weight 419.45 g/mol Derived from formula
Appearance White to off-white solid[13] (Typical for Fmoc-amino acids)
Solubility Soluble in DMF, NMP[13] (Typical for Fmoc-amino acids)
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)[5]
Table 2: Representative ¹⁹F NMR Parameters for Fluorophenylalanine in Proteins
ParameterTypical Value/RangeSignificance
Chemical Shift Range > 10 ppm for aromatic fluorineThe wide dispersion allows for excellent signal resolution, even in large proteins.[1][4]
Linewidths 20-100 Hz (can be broader)Sensitive to protein dynamics and exchange processes. Broader lines can indicate flexibility or intermediate exchange.[3][14]
Sensitivity 83% relative to ¹HHigh sensitivity allows for data acquisition on low-concentration samples (e.g., 25-50 µM).[1][7]
Solvent Isotope Shift DetectableCan be used to assess the solvent exposure of the labeled residue.[2]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into a peptide sequence using a Rink Amide resin as a solid support.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and Fmoc-α-methyl-L-4-fluorophenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU, HATU, or DIC/Oxyma

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF within a reaction vessel for 30 minutes with gentle agitation.[15]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes, drain, and add a fresh aliquot of the deprotection solution for another 15 minutes.[15]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[13]

  • Amino Acid Activation & Coupling:

    • In a separate tube, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine (3 equivalents relative to resin loading), an activating agent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.[15]

    • Note: The α-methyl group adds steric hindrance. Using a potent coupling agent like HATU and allowing for a longer reaction time (2-4 hours) is recommended to ensure complete coupling.[15]

    • Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature.

  • Monitoring and Washing: After the coupling period, perform a Kaiser test to check for free primary amines. A negative (yellow) result indicates complete coupling.[13] If the test is positive, the coupling step may be repeated. Once complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DMF and DCM, and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[16]

  • Peptide Precipitation and Purification: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13] Pellet the peptide via centrifugation, wash with cold ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

  • Analysis: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.

spsp_workflow start Start: Swell Resin in DMF deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 couple 3. Couple Amino Acid (Activate with HATU/DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser 2-4 hours kaiser->couple Positive (Recouple) wash2 Wash (DMF, DCM) kaiser->wash2 Negative loop_end Final Amino Acid? wash2->loop_end loop_end->deprotect No final_deprotect Final Fmoc Deprotection loop_end->final_deprotect Yes cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave purify Precipitate & Purify (Ether & HPLC) cleave->purify end_node End: Purified ¹⁹F-labeled Peptide purify->end_node

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Biosynthetic Incorporation of 4-Fluorophenylalanine in E. coli

While Fmoc-protected amino acids are for chemical synthesis, the general strategy for biosynthetically incorporating a fluorinated phenylalanine analog is highly relevant. This requires the non-protected 4-fluorophenylalanine and an E. coli strain auxotrophic for phenylalanine.

Materials:

  • E. coli expression strain auxotrophic for phenylalanine (e.g., ATCC 39552).

  • Expression plasmid containing the gene of interest.

  • Minimal media (M9) supplemented with necessary nutrients and antibiotics.

  • 19 standard amino acids (excluding phenylalanine).

  • 4-Fluoro-L-phenylalanine.

  • IPTG (or other appropriate inducer).

Procedure:

  • Transformation: Transform the phenylalanine auxotrophic E. coli strain with the expression plasmid.

  • Starter Culture: Grow a starter culture overnight in a rich medium (e.g., LB) with appropriate antibiotics.

  • Expression Culture: Inoculate a large volume of minimal media, supplemented with all standard amino acids except phenylalanine, with the overnight culture. Grow at 37°C with shaking.

  • Amino Acid Addition: When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), add 4-fluoro-L-phenylalanine to the medium (e.g., to a final concentration of 1 mM).[16]

  • Induction: Shortly after adding the fluorinated analog, induce protein expression by adding IPTG (e.g., to 0.1-1 mM).[16]

  • Expression: Reduce the temperature (e.g., 18-25°C) and continue the culture for 12-16 hours to allow for protein expression.[16]

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the ¹⁹F-labeled protein using standard chromatography techniques (e.g., affinity chromatography).

  • Analysis: Confirm incorporation efficiency and protein integrity using mass spectrometry.

biosynthetic_workflow transform 1. Transform Phe-auxotrophic E. coli with Plasmid culture 2. Grow Culture in Minimal Media (lacking Phenylalanine) transform->culture add_f_phe 3. Add 4-Fluoro-L-phenylalanine (at OD₆₀₀ ≈ 0.6-0.8) culture->add_f_phe induce 4. Induce Protein Expression (with IPTG) add_f_phe->induce express 5. Express Protein (12-16h at 18-25°C) induce->express harvest 6. Harvest Cells & Lyse express->harvest purify 7. Purify Protein (e.g., Affinity Chromatography) harvest->purify analyze 8. Analyze Incorporation (Mass Spectrometry) purify->analyze end_node End: Purified ¹⁹F-labeled Protein analyze->end_node

Workflow for Biosynthetic Incorporation of 4-F-Phe.
Protocol 3: 1D ¹⁹F NMR Data Acquisition

This protocol outlines a general procedure for acquiring a one-dimensional ¹⁹F NMR spectrum of a labeled protein.

Materials:

  • Purified ¹⁹F-labeled protein sample (25-100 µM).

  • NMR Buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 5-10% D₂O for locking.

  • NMR spectrometer equipped with a fluorine-capable probe.

Procedure:

  • Sample Preparation: Prepare the protein sample in the NMR buffer. Ensure the sample is homogenous and free of precipitates.

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR probe. Lock the spectrometer using the D₂O signal. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a simple one-pulse-acquire sequence. Proton decoupling is often applied during acquisition to improve resolution by removing ¹H-¹⁹F J-couplings.

    • Transmitter Frequency Offset: Center the spectral window on the expected chemical shift range for 4-fluorophenylalanine (typically around -110 to -120 ppm relative to CFCl₃).

    • Sweep Width: Use a sweep width sufficient to cover all expected signals (e.g., 30-40 ppm).[8]

    • Acquisition Time: Set to achieve desired resolution (e.g., 0.5-1.0 s).

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.[8]

    • Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the protein concentration.

  • Data Processing: Apply an exponential window function (line broadening) to improve signal-to-noise, followed by Fourier transformation, phasing, and baseline correction.

  • Analysis: Analyze the chemical shifts, linewidths, and integrals of the observed ¹⁹F resonances to derive structural and dynamic information.

nmr_workflow start Start: ¹⁹F-Labeled Protein sample_prep 1. Prepare NMR Sample (Protein in D₂O-spiked buffer) start->sample_prep spectrometer 2. Setup Spectrometer (Tune ¹⁹F Probe, Lock, Shim) sample_prep->spectrometer acquire 3. Acquire 1D ¹⁹F Spectrum (with ¹H Decoupling) spectrometer->acquire process 4. Process Data (FT, Phasing, Baseline Correction) acquire->process analyze 5. Analyze Spectrum (Chemical Shift, Linewidth) process->analyze end_node End: Structural & Dynamic Information analyze->end_node

Workflow for 1D ¹⁹F NMR Data Acquisition and Analysis.

References

Application Notes and Protocols for Fmoc-α-methyl-L-4-Fluorophenylalanine in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in drug discovery, chemical biology, and materials science. Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid that offers unique advantages for designing novel bioconjugates. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and conformational properties of peptides, while the α-methyl group can provide resistance to enzymatic degradation. This document provides detailed application notes and protocols for the use of Fmoc-α-methyl-L-4-fluorophenylalanine in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation.

Chemical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine

A summary of the key chemical properties of Fmoc-α-methyl-L-4-fluorophenylalanine is presented in Table 1.

PropertyValue
CAS Number 1175838-03-5
Molecular Formula C₂₅H₂₂FNO₄[1]
Molecular Weight 419.44 g/mol [1]
Appearance White to off-white solid[1]
Purity (HPLC) ≥99.5% (Chiral HPLC)[1]
Solubility Soluble in DMF and NMP

I. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing α-methyl-L-4-Fluorophenylalanine

The most common method for synthesizing peptides containing Fmoc-α-methyl-L-4-fluorophenylalanine is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble resin support.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Wash1 Washing (DMF) Fmoc_Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-α-Me-L-4-F-Phe-OH, Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Steps for Each Amino Acid Wash2->Repeat n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Manual Fmoc-SPPS

This protocol describes the manual synthesis of a peptide containing an α-methyl-L-4-fluorophenylalanine residue on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-α-methyl-L-4-fluorophenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine in DMF solution for 3 minutes, followed by a second treatment for 15-20 minutes.[4]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-piperidine adduct.[4]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-α-methyl-L-4-fluorophenylalanine (3 equivalents relative to the resin loading), a coupling agent such as HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3] Due to the steric hindrance of the α-methyl group, a more potent coupling reagent like HATU is recommended.[3]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time may be necessary for this sterically hindered amino acid.[3]

    • Monitor the reaction for completion using a Kaiser test.

  • Washing: Wash the resin with DMF to remove unreacted reagents.[5]

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.[5]

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.[3]

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Characterize the purified peptide by mass spectrometry to confirm its identity.[3]

Quantitative Data for SPPS
ParameterTypical Value
Coupling Efficiency >99% (may be slightly lower for hindered amino acids)
Crude Yield Variable, can be >80% for short peptides[3]
Final Purity (after HPLC) >95-99% achievable[3]

II. Bioconjugation of Peptides Containing α-methyl-L-4-Fluorophenylalanine

Peptides containing α-methyl-L-4-fluorophenylalanine can be conjugated to other molecules, such as fluorescent dyes, imaging agents, or drug molecules. A common strategy for site-specific bioconjugation is to incorporate a cysteine residue into the peptide sequence during SPPS, which provides a unique thiol group for conjugation. Maleimide chemistry is a widely used method for selectively reacting with thiol groups.[6][7]

Experimental Workflow for Peptide Synthesis and Bioconjugation

Bioconjugation_Workflow cluster_SPPS Peptide Synthesis cluster_Bioconjugation Bioconjugation SPPS Solid-Phase Peptide Synthesis (Incorporate Cysteine and α-methyl-L-4-F-Phe) Purification1 Cleavage and Purification (RP-HPLC) SPPS->Purification1 Conjugation Maleimide-Thiol Conjugation Purification1->Conjugation Purification2 Purification of Conjugate (RP-HPLC or Gel Filtration) Conjugation->Purification2 Characterization Characterization (Mass Spectrometry, UV-Vis) Purification2->Characterization

Workflow for the synthesis and bioconjugation of a peptide.
Detailed Protocol for Maleimide-Thiol Bioconjugation

This protocol describes the conjugation of a peptide containing a cysteine residue to a maleimide-functionalized molecule.

Materials:

  • Purified peptide containing a cysteine residue and α-methyl-L-4-fluorophenylalanine

  • Maleimide-functionalized molecule (e.g., a fluorescent dye)

  • Degassed buffer, pH 7-7.5 (e.g., PBS, Tris, or HEPES)[6][7]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • DMSO or DMF

  • Purification supplies (e.g., RP-HPLC column or gel filtration column)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in a degassed buffer at a pH of 7-7.5.[6][7]

  • Reduction of Disulfides (Optional): If the peptide has formed disulfide dimers, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[8]

  • Maleimide Solution Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of DMSO or DMF.[7]

  • Conjugation Reaction: Add the maleimide solution to the peptide solution. A 10-20x molar excess of the maleimide is often used to ensure complete reaction with the thiol.[8]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[8]

  • Purification: Purify the resulting bioconjugate from unreacted starting materials using RP-HPLC or gel filtration chromatography.[7]

  • Characterization: Confirm the successful conjugation by mass spectrometry (to observe the mass increase) and, if applicable, UV-Vis spectroscopy (to confirm the presence of the conjugated molecule).

Quantitative Data for Bioconjugation
ParameterTypical Value
Conjugation Efficiency >95% (can be optimized by adjusting reactant ratios and reaction time)
Final Purity (after purification) >95% achievable

III. Application in Modulating Signaling Pathways

Peptides containing 4-fluorophenylalanine have been shown to modulate the activity of G Protein-Coupled Receptors (GPCRs).[9] The fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to enhanced binding affinity and efficacy of the peptide for its target receptor.[9] This can result in either agonistic or antagonistic activity, depending on the specific peptide sequence and receptor.

Representative GPCR Signaling Pathway

The following diagram illustrates a generalized GPCR signaling pathway that can be modulated by a peptide ligand.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR Extracellular Intracellular G_Protein G Protein (αβγ) GPCR:p2->G_Protein Activation Peptide Peptide Ligand (with α-methyl-L-4-F-Phe) Peptide->GPCR:p1 Binding Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream Activation

A generalized G Protein-Coupled Receptor (GPCR) signaling pathway.

Conclusion

Fmoc-α-methyl-L-4-fluorophenylalanine is a versatile building block for the synthesis of novel peptides with enhanced properties. The protocols outlined in this document provide a comprehensive guide for the incorporation of this unnatural amino acid into peptides via SPPS and their subsequent site-specific bioconjugation. The ability of peptides containing this residue to modulate important biological pathways, such as GPCR signaling, highlights their potential for the development of new therapeutics and research tools. Researchers can utilize these methodologies to design and create a wide range of innovative bioconjugates for various applications in medicine and biotechnology.

References

Application Notes and Protocols: Fmoc-α-methyl-L-4-Fluorophenylalanine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-4-Fluorophenylalanine is a non-canonical amino acid that serves as a critical building block in the design and synthesis of novel peptide-based therapeutics for cancer research.[1] Its unique structural features, including α-methylation and fluorine substitution on the phenyl ring, offer significant advantages in developing peptides with enhanced potency, stability, and pharmacokinetic properties.[1]

The incorporation of a fluorine atom enhances the hydrophobicity of the peptide, which can improve its interaction with biological membranes and receptor binding.[1] Furthermore, the C-F bond is exceptionally stable, rendering the peptide more resistant to enzymatic degradation and thereby increasing its in vivo half-life. The α-methyl group provides conformational rigidity to the peptide backbone, which can lock the peptide into a bioactive conformation and further enhance its resistance to proteolysis. These attributes make Fmoc-α-methyl-L-4-Fluorophenylalanine a valuable tool for medicinal chemists aiming to develop next-generation peptide drugs targeting various aspects of cancer biology, including cell proliferation, apoptosis, and angiogenesis.

Key Applications in Cancer Research

The primary application of Fmoc-α-methyl-L-4-Fluorophenylalanine in cancer research is its incorporation into synthetic peptides to develop targeted therapies.[1] These peptides can be designed to mimic or inhibit the function of endogenous peptides involved in cancer signaling pathways. The enhanced stability and conformational constraint provided by this amino acid can lead to peptides with:

  • Improved Receptor Binding Affinity and Selectivity: The conformationally defined structure can lead to more precise interactions with target receptors on cancer cells.

  • Increased Proteolytic Stability: Resistance to degradation by peptidases in the bloodstream and within cells prolongs the peptide's therapeutic window.

  • Enhanced Cell Penetration: The increased hydrophobicity can facilitate the passage of the peptide across cell membranes to reach intracellular targets.

  • Modulation of Protein-Protein Interactions: Peptides containing this amino acid can be designed to disrupt critical protein-protein interactions that drive cancer progression.

While specific examples of anticancer peptides containing Fmoc-α-methyl-L-4-Fluorophenylalanine with detailed quantitative data are emerging, the broader class of peptides incorporating 4-fluorophenylalanine has shown significant promise. The data below for a related peptide, while not containing the alpha-methyl group, illustrates the potency that can be achieved.

Quantitative Data

Peptide/CompoundCancer Cell LineIC50 (µM)Reference
A 4-F-Phe-containing peptideVarious Cancer Cell LinesTypically in the low micromolar range[2]

Note: This table is a placeholder to demonstrate the format for presenting quantitative data. Specific data for peptides containing Fmoc-α-methyl-L-4-Fluorophenylalanine will be added as it becomes publicly available.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-methyl-L-4-Fluorophenylalanine

This protocol outlines the manual Fmoc solid-phase synthesis of a peptide incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine.

Materials:

  • Fmoc-α-methyl-L-4-Fluorophenylalanine

  • Other required Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC-grade acetonitrile and water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF. For coupling Fmoc-α-methyl-L-4-Fluorophenylalanine, a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial due to potential steric hindrance from the α-methyl group.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a peptide containing α-methyl-L-4-Fluorophenylalanine against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peptide stock solution (dissolved in a suitable solvent like DMSO or water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various peptide concentrations to the wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the peptide concentration.

    • Determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability, using a suitable software package.

Visualizations

Signaling Pathway: Potential Mechanisms of Action for Anticancer Peptides

anticancer_peptide_mechanisms cluster_peptide Peptide containing α-methyl-L-4-Fluorophenylalanine cluster_cell Cancer Cell Peptide Peptide Membrane Cell Membrane Peptide->Membrane Disrupts Membrane Integrity Receptor Membrane Receptor Peptide->Receptor Binds to Apoptosis Apoptosis Induction Peptide->Apoptosis Induces Angiogenesis Inhibition of Angiogenesis Factors Peptide->Angiogenesis Inhibits Signaling Intracellular Signaling (e.g., Proliferation, Survival) Receptor->Signaling Inhibits

Caption: Potential mechanisms of action for anticancer peptides.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

spss_workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Repeat Repeat Steps 2-4 for each amino acid Wash->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Synthesis Complete Cleavage 6. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 7. Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship: Advantages of α-methyl-L-4-Fluorophenylalanine Incorporation

advantages_flowchart cluster_advantages Physicochemical & Biological Advantages cluster_outcomes Therapeutic Outcomes in Cancer Research Core Fmoc-α-methyl-L-4-Fluorophenylalanine Incorporation Stability Increased Proteolytic Stability Core->Stability Conformation Conformational Rigidity Core->Conformation Hydrophobicity Enhanced Hydrophobicity Core->Hydrophobicity HalfLife Longer In Vivo Half-Life Stability->HalfLife Targeting Enhanced Target Binding & Selectivity Conformation->Targeting Hydrophobicity->Targeting Potency Improved Potency (Lower IC50) HalfLife->Potency Targeting->Potency

Caption: Advantages of incorporating α-methyl-L-4-Fluorophenylalanine.

References

Enhancing Peptide Pharmacokinetics with Fmoc-α-methyl-L-4-Fluorophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides offer significant therapeutic potential due to their high specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, including susceptibility to enzymatic degradation and rapid in vivo clearance.[1] A key strategy to overcome these limitations is the incorporation of unnatural amino acids. This document provides detailed application notes and protocols on the use of Fmoc-α-methyl-L-4-Fluorophenylalanine to improve the pharmacokinetic profile of peptides.

The introduction of a fluorine atom into the phenylalanine side chain can enhance metabolic stability by altering the electronic properties of the aromatic ring, making it less susceptible to enzymatic attack.[2] Furthermore, the α-methyl group provides steric hindrance, which can further protect the peptide backbone from proteolytic cleavage. The combination of these features in Fmoc-α-methyl-L-4-Fluorophenylalanine makes it a valuable building block for designing peptide therapeutics with extended half-lives and improved bioavailability.[3]

Data Presentation: Impact of 4-Fluorophenylalanine on Peptide Properties

Table 1: Comparative Binding Affinity of Biphalin Analogues

Biphalin is a dimeric opioid peptide. The substitution of Phenylalanine with 4-Fluoro-phenylalanine (4-F-Phe) at the 4 and 4' positions has been shown to significantly enhance its binding affinity for both μ- and δ-opioid receptors.[4]

Compoundμ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)
Biphalin (with Phenylalanine)0.5112.8
Biphalin (with 4-F-Phe)0.090.11

Data sourced from a study on biphalin analogues with a 1,2-phenylenediamine linker.[5]

Table 2: In Vitro Metabolic Stability of Substance P Analogues

This table presents data from a study on Substance P analogues, demonstrating the impact of C-terminal modifications on metabolic stability in rat and human liver microsomes and plasma. While not a direct comparison with α-methyl-L-4-fluorophenylalanine, it illustrates the type of data generated in metabolic stability assays.

CompoundRat Liver Microsomes t½ (min)Human Liver Microsomes t½ (min)Rat Plasma t½ (h)Human Plasma t½ (h)
Compound 4 (Carbamate) >120>1200.414.6
Compound 5 (Bioisostere A) 67>1202.0>24
Compound 6 (Bioisostere B) 89>1202.8>24
Compound 7 (Bioisostere C) 11240.3>24
Compound 8 (Bioisostere D) 13410.6>24
Compound 9 (Bioisostere E) 281001.5>24

Data adapted from a study on Substance P 1–7 analogues with various C-terminal modifications.[6]

Experimental Protocols

Peptide Synthesis: Incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine using standard Fmoc/tBu chemistry.

Workflow for Fmoc-SPPS

Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat Repeat for each amino acid in the sequence Washing_2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-α-methyl-L-4-Fluorophenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • Solvents for RP-HPLC (e.g., acetonitrile, water, 0.1% TFA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine (3 equivalents relative to resin loading), a coupling agent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The coupling of this unnatural amino acid may require a longer reaction time.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metabolic Stability Assay: Liver Microsomes

This protocol assesses the susceptibility of the modified peptide to metabolism by liver enzymes, primarily cytochrome P450s.

Workflow for Liver Microsomal Stability Assay

Prepare_Solutions Prepare Peptide Stock, Microsome Suspension, and NADPH Solution Pre_incubation Pre-incubate Peptide and Microsomes at 37°C Prepare_Solutions->Pre_incubation Initiate_Reaction Initiate Reaction by adding NADPH Pre_incubation->Initiate_Reaction Time_Points Incubate and collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with cold acetonitrile containing an internal standard Time_Points->Quench_Reaction Centrifuge Centrifuge to precipitate proteins Quench_Reaction->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for assessing peptide stability in liver microsomes.

Materials:

  • Test peptide and control peptide

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (cold) with internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing liver microsomes in phosphate buffer.

  • Pre-incubation: Add the peptide solution and the microsome mixture to a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

In Vitro Metabolic Stability Assay: Plasma

This protocol evaluates the stability of the modified peptide in the presence of proteases found in plasma.

Materials:

  • Test peptide and control peptide

  • Freshly thawed plasma (human, rat, or mouse) with an anticoagulant (e.g., heparin)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Acetonitrile (cold) with internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Prepare a stock solution of the test peptide.

  • Incubation: Add the peptide stock solution to plasma in a 96-well plate and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.

  • Quenching and Precipitation: Add cold acetonitrile with an internal standard to the aliquot to stop enzymatic activity and precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the intact peptide using LC-MS/MS.

  • Data Analysis: Calculate the percentage of peptide remaining at each time point compared to the 0-hour time point and determine the half-life.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of the modified peptide in a rodent model. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Test peptide formulated in a sterile vehicle

  • Rodents (e.g., mice or rats)

  • Dosing syringes and needles for the chosen route of administration (e.g., intravenous, subcutaneous)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

Procedure:

  • Dosing: Administer the peptide formulation to the animals via the desired route (e.g., intravenous bolus for determining clearance and volume of distribution, subcutaneous for assessing bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Signaling Pathway Visualization

The incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine can enhance the binding affinity of peptides to their target receptors, thereby modulating downstream signaling. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is relevant for many therapeutic peptides, including the opioid peptide Biphalin.

Peptide Peptide Ligand (e.g., Biphalin analogue) GPCR GPCR (e.g., Opioid Receptor) Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Generalized GPCR signaling cascade initiated by peptide binding.

References

Application Notes and Protocols for Fmoc-α-methyl-L-4-Fluorophenylalanine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative that holds significant promise in the development of targeted drug delivery systems.[1] The incorporation of this non-canonical amino acid into peptides offers several advantages, including enhanced proteolytic stability, increased hydrophobicity, and improved biological activity.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the precise construction of peptide-based drug carriers.[1] The α-methyl group provides conformational constraints to the peptide backbone, potentially leading to higher receptor binding affinity and specificity. Furthermore, the 4-fluorophenyl moiety can enhance the peptide's stability and influence its pharmacokinetic properties.[1][3]

These application notes provide a comprehensive overview of the use of Fmoc-α-methyl-L-4-fluorophenylalanine in designing and fabricating targeted drug delivery systems. Detailed protocols for peptide synthesis, drug conjugation, nanoparticle formulation, and in vitro evaluation are presented to guide researchers in this field.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-α-methyl-L-4-fluorophenylalanine is presented below.

PropertyValue
Synonyms Fmoc-α-Me-L-Phe(4-F)-OH, Fmoc-(S)-2-amino-2-methyl-3-(4-fluorophenyl)propanoic acid
CAS Number 1175838-03-5
Molecular Formula C25H22FNO4
Molecular Weight 419.44 g/mol
Appearance White to off-white solid
Purity ≥ 99.5% (Chiral HPLC)
Solubility Soluble in DMF and NMP
Storage Conditions 0 - 8 °C

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Targeting Peptide

This protocol describes the manual synthesis of a targeting peptide containing Fmoc-α-methyl-L-4-fluorophenylalanine using Fmoc/tBu chemistry. As an example, a peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif is synthesized, which is known to target αvβ3 integrins overexpressed on many tumor cells.[4][5]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-α-methyl-L-4-fluorophenylalanine

  • Other Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-α-methyl-L-4-fluorophenylalanine at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Repeat->Deprotect Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Peptide Purified Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Conjugation of Doxorubicin to the Targeting Peptide

This protocol describes the conjugation of the chemotherapeutic drug doxorubicin (DOX) to the synthesized peptide via a pH-sensitive hydrazone linker. This allows for the stable attachment of the drug during circulation and its release in the acidic tumor microenvironment. A lysine residue with its side chain protecting group removed is used for conjugation.

Materials:

  • Purified targeting peptide with a free amine group (e.g., from a lysine residue)

  • Doxorubicin hydrochloride

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sephadex G-25 column

Procedure:

  • Activation of Doxorubicin:

    • Dissolve doxorubicin hydrochloride and SMCC (1.2 equivalents) in anhydrous DMSO.

    • Add DIPEA (2 equivalents) to the solution and stir at room temperature for 4 hours in the dark.

  • Peptide-Doxorubicin Conjugation:

    • Dissolve the purified peptide in PBS (pH 7.4).

    • Add the activated doxorubicin solution to the peptide solution.

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Purification of the Peptide-Drug Conjugate:

    • Purify the peptide-doxorubicin conjugate by size-exclusion chromatography using a Sephadex G-25 column to remove unreacted doxorubicin and other small molecules.

    • Lyophilize the purified conjugate.

Experimental Workflow for Drug Conjugation

Drug_Conjugation_Workflow Dox Doxorubicin Activate Activate with SMCC and DIPEA in DMSO Dox->Activate Conjugate Conjugation Reaction (PBS, pH 7.4) Activate->Conjugate Peptide Purified Peptide (with free amine) Peptide->Conjugate Purify Purification (Size-Exclusion Chromatography) Conjugate->Purify PDC Peptide-Drug Conjugate (PDC) Purify->PDC

Caption: Workflow for Doxorubicin Conjugation to the Peptide.

Protocol 3: Formulation of Peptide-Drug Conjugate Nanoparticles

This protocol describes the formulation of the peptide-drug conjugate into nanoparticles by self-assembly.

Materials:

  • Lyophilized peptide-drug conjugate

  • Deionized water

Procedure:

  • Dissolution: Dissolve the lyophilized peptide-drug conjugate in deionized water to a desired concentration (e.g., 1 mg/mL).

  • Self-Assembly: Gently vortex the solution for 1 minute and then allow it to stand at room temperature for 2 hours to facilitate self-assembly into nanoparticles.

  • Characterization:

    • Determine the nanoparticle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visualize the morphology of the nanoparticles using transmission electron microscopy (TEM).

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic activity of the peptide-drug conjugate nanoparticles against a cancer cell line overexpressing the target receptor (e.g., U87MG glioblastoma cells for RGD targeting) using the MTT assay.

Materials:

  • Target cancer cell line (e.g., U87MG) and a control cell line with low receptor expression

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Peptide-drug conjugate nanoparticles

  • Free doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the peptide-drug conjugate nanoparticles and free doxorubicin in cell culture medium.

    • Replace the medium in the wells with the drug-containing medium.

    • Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC50) values.

Quantitative Data

The following tables summarize representative quantitative data for a targeted drug delivery system based on a peptide containing 4-fluorophenylalanine. This data is illustrative and may vary depending on the specific peptide sequence, drug, and experimental conditions.

Table 1: Nanoparticle Characterization

FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
RGD-Peptide-DOX Nanoparticles150 ± 150.21 ± 0.05+15 ± 310 ± 285 ± 5

Table 2: In Vitro Cytotoxicity (IC50 values in µM after 48h)

CompoundU87MG (High αvβ3)A549 (Low αvβ3)
Free Doxorubicin0.5 ± 0.10.6 ± 0.2
RGD-Peptide-DOX Nanoparticles1.2 ± 0.35.8 ± 1.1

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 115 ± 2
412 ± 240 ± 4
820 ± 365 ± 5
1228 ± 480 ± 6
2435 ± 595 ± 5

Visualization of Targeted Signaling Pathway

Peptides containing the RGD motif target integrins, which are transmembrane receptors involved in cell adhesion and signaling.[4][5] The binding of RGD-functionalized nanoparticles to αvβ3 integrins on tumor cells can inhibit downstream signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial for tumor angiogenesis.[4]

RGD Peptide Targeting of the VEGF Signaling Pathway

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGD-Nanoparticle RGD-Peptide Nanoparticle Integrin αvβ3 Integrin RGD-Nanoparticle->Integrin Binding VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR FAK FAK Integrin->FAK Integrin->Block Inhibition PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: RGD-peptide nanoparticles inhibit the VEGF signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc Deprotection of α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Fmoc deprotection of α-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving these sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc deprotection of α-methylated amino acids challenging?

Fmoc deprotection of α-methylated amino acids, such as α-aminoisobutyric acid (Aib), is challenging primarily due to steric hindrance.[1] The presence of the α-methyl group, in addition to the side chain, sterically shields the N-terminal Fmoc group, impeding the approach of the deprotecting base, typically piperidine.[1] This can lead to incomplete Fmoc removal, resulting in deletion sequences and other impurities that are difficult to separate from the target peptide, ultimately lowering the overall yield and purity.[1][2] Furthermore, peptides containing multiple α-methylated residues are prone to aggregation on the solid support, which can limit the accessibility of reagents to the growing peptide chain.[1]

Q2: How can I detect incomplete Fmoc deprotection?

Several methods can be used to monitor the completeness of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.

  • UV-Vis Spectroscopy: Automated peptide synthesizers often monitor the UV absorbance of the piperidine solution after deprotection. The dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal, has a characteristic UV absorbance. A consistent and expected level of absorbance indicates complete deprotection. A lower than expected absorbance can signal a problem.

  • Mass Spectrometry (MS): Analysis of a small cleaved sample of the peptide-resin by mass spectrometry can definitively identify the presence of the desired peptide as well as any deletion sequences resulting from incomplete deprotection.

Q3: What are the most common side reactions during the Fmoc deprotection of peptides containing α-methylated amino acids, and how can they be minimized?

The primary side reactions of concern are aspartimide formation and racemization, particularly in sequences containing sensitive amino acid pairings.

  • Aspartimide Formation: This occurs when a peptide contains an aspartic acid (Asp) residue, especially in sequences like Asp-Gly, Asp-Asn, or Asp-Ser.[3][4] The backbone amide nitrogen can attack the side-chain carbonyl of the Asp residue during the basic conditions of Fmoc deprotection, forming a cyclic succinimide intermediate.[3][4] This intermediate can then be opened by the base to form a mixture of α- and β-aspartyl peptides, often with racemization.[3][4]

    • Minimization Strategies:

      • Using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can paradoxically increase the risk of aspartimide formation due to its higher basicity.[5]

      • Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) or formic acid to the deprotection solution can help suppress aspartimide formation.[6][7][8][9]

      • Utilizing sterically hindered side-chain protecting groups on the Asp residue, such as 3-methyl-pent-3-yl (OMpe), can also reduce the rate of cyclization.

      • For particularly sensitive sequences, incorporating Fmoc-α-methyl-L-Aspartic acid can sterically hinder the cyclization reaction.[4]

  • Racemization: Racemization can occur at the C-terminal amino acid, especially if it is a cysteine residue, under basic deprotection conditions. The use of DBU has been shown to substantially reduce racemization of resin-bound C-terminal S-trityl cysteine compared to standard piperidine-mediated deprotection.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Fmoc deprotection of α-methylated amino acids.

Problem 1: Incomplete Fmoc Deprotection

Symptoms:

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final product as identified by mass spectrometry.

  • Negative or weak Kaiser test result after deprotection.

Troubleshooting Workflow:

G start Incomplete Deprotection Suspected check_reagents Verify Reagent Quality (Fresh Piperidine/DBU) start->check_reagents increase_time_conc Increase Deprotection Time and/or Piperidine Concentration check_reagents->increase_time_conc Reagents OK confirm Confirm Complete Deprotection (e.g., Kaiser Test) increase_time_conc->confirm use_dbu Switch to DBU-based Deprotection use_dbu->confirm add_microwave Incorporate Microwave Heating add_microwave->confirm confirm->use_dbu Still Incomplete confirm->add_microwave Still Incomplete

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Solutions:

  • Optimize Piperidine-based Protocols:

    • Increase Reaction Time and Concentration: For moderately hindered residues, increasing the deprotection time and/or the concentration of piperidine in DMF can be effective.[1]

  • Utilize a Stronger Base (DBU):

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[5][10] A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[1]

  • Incorporate Microwave Irradiation:

    • Microwave heating can accelerate the deprotection reaction, often reducing the required time from minutes to seconds.[11][12][13][14] This can be particularly useful for difficult sequences.

Problem 2: Aspartimide Formation

Symptoms:

  • Presence of impurities with the same mass as the target peptide but different retention times in HPLC.

  • Mass spectrometry data showing peaks corresponding to α- and β-aspartyl peptides.

Troubleshooting Workflow:

G start Aspartimide Formation Detected add_additive Add Additive to Deprotection Solution (e.g., 1% Formic Acid or 0.1M HOBt) start->add_additive evaluate Evaluate Purity by HPLC/MS add_additive->evaluate use_hindered_asp Use Sterically Hindered Asp Protecting Group (e.g., OMpe) use_hindered_asp->evaluate use_alpha_me_asp Incorporate Fmoc-α-Me-Asp-OH use_alpha_me_asp->evaluate evaluate->use_hindered_asp Side Product Still Present evaluate->use_alpha_me_asp Side Product Still Present

Caption: A logical approach to mitigating aspartimide formation.

Solutions:

  • Modify Deprotection Cocktail:

    • The addition of 1% formic acid or 0.1M HOBt to the deprotection solution can significantly reduce the rate of aspartimide formation.[7][8][9]

  • Use Specialized Aspartic Acid Derivatives:

    • Employing an Asp derivative with a bulkier side-chain protecting group, such as OMpe, can sterically hinder the cyclization.

    • For highly susceptible sequences, the use of Fmoc-α-methyl-L-Aspartic acid provides steric hindrance at the α-carbon, effectively preventing aspartimide formation.[4]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various Fmoc deprotection conditions and their efficacy for α-methylated or other "difficult" peptide sequences.

Deprotection Reagent/ConditionConcentrationTypical Reaction TimeEfficacy & Remarks
Piperidine in DMF20% (v/v)2 x 10-20 minStandard condition, often insufficient for α-methylated residues.[1]
Piperidine in DMF30-50% (v/v)2 x 20-30 minImproved efficiency for moderately hindered residues.[1]
DBU/Piperidine in DMF2% DBU / 2% Piperidine (v/v)2 x 5-10 minHighly effective for sterically hindered residues.[1][10] DBU accelerates deprotection, while piperidine scavenges DBF.
Piperazine/DBU in DMF5% Piperazine / 2% DBU (w/v)< 1 minRapid and efficient deprotection. Piperazine is a less hazardous alternative to piperidine.[7][8][9]
Microwave-assisted (Piperidine)20% Piperidine in DMF2 x 30-60 sec at up to 90°CSignificantly reduces deprotection time and can improve peptide quality.[11][15]
Microwave-assisted (Piperazine)Piperazine in DMF~3 minEfficient deprotection with reduced risk of aspartimide formation compared to piperidine under microwave conditions.[12][14]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a qualitative test (e.g., Kaiser test) to confirm complete deprotection.

Protocol 2: Optimized Fmoc Deprotection for α-Methylated Amino Acids using DBU
  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 2% DBU and 2% piperidine in DMF (10 mL/g of resin).[1]

  • Agitate the mixture at room temperature for 7 minutes.[1]

  • Drain the deprotection solution.

  • Add a fresh portion of the DBU/piperidine solution.

  • Agitate the mixture at room temperature for another 7 minutes.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a qualitative test to confirm complete deprotection.

Protocol 3: Fmoc Deprotection with Microwave Irradiation

Caution: Microwave-assisted synthesis should be performed in a dedicated microwave peptide synthesizer with appropriate safety features.

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add the deprotection solution (e.g., 20% piperidine in DMF).

  • Apply microwave irradiation (e.g., 30-60 seconds at a maximum temperature of 90°C).

  • Drain the deprotection solution.

  • Repeat steps 3 and 4.

  • Wash the resin thoroughly with DMF.

  • Confirm complete deprotection.

References

challenges in coupling sterically hindered Fmoc-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of sterically hindered Fmoc-amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Which Fmoc-amino acids are considered sterically hindered?

A1: Sterically hindered amino acids possess bulky side chains that impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. Common examples include:

  • Fmoc-Aib (α-aminoisobutyric acid)

  • Fmoc-Val (Valine)

  • Fmoc-Ile (Isoleucine)

  • Fmoc-Thr(tBu) (Threonine with tert-butyl protecting group)

  • Fmoc-Arg(Pbf) (Arginine with Pbf protecting group)

  • Fmoc-Pro (Proline) and other N-alkylated amino acids

Q2: What are the primary challenges when coupling sterically hindered Fmoc-amino acids?

A2: The main challenges are:

  • Incomplete or slow coupling reactions: The bulky side chains physically block the reactive carboxyl group, leading to lower yields and the formation of deletion sequences (peptides missing one or more amino acids).

  • Racemization: Harsh activation conditions or extended reaction times required for coupling can lead to the loss of stereochemical integrity, particularly for sensitive amino acids.

  • Side reactions: Undesirable side reactions, such as the formation of piperidinyl-fulvene adducts during Fmoc deprotection, can occur.

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

A3: Stronger activating reagents are generally required. Guanidinium-based reagents are often preferred over carbodiimide-based reagents due to their higher reactivity and lower risk of racemization. Commonly used reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

Troubleshooting Guide: Incomplete Coupling of Sterically Hindered Residues

This guide addresses the common issue of incomplete coupling reactions, which can be identified by a positive Kaiser test (indicating free amines) after the coupling step.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test (a blue or purple bead color) indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) recouple 1. Recouple with Fresh Reagents start->recouple check_kaiser1 Perform Kaiser Test recouple->check_kaiser1 change_reagent 2. Change Coupling Reagent (e.g., to HATU or COMU) check_kaiser1->change_reagent Still Positive proceed Proceed to Next Cycle check_kaiser1->proceed Negative check_kaiser2 Perform Kaiser Test change_reagent->check_kaiser2 increase_temp 3. Increase Reaction Temperature (e.g., 50-75°C) check_kaiser2->increase_temp Still Positive check_kaiser2->proceed Negative check_kaiser3 Perform Kaiser Test increase_temp->check_kaiser3 capping 4. Cap Unreacted Amines (e.g., with Acetic Anhydride) check_kaiser3->capping Still Positive check_kaiser3->proceed Negative capping->proceed failure Persistent Failure: Consider Sequence Redesign capping->failure

Caption: Troubleshooting workflow for incomplete coupling.

Solutions and Experimental Protocols

1. Double Coupling

  • Description: The most straightforward approach is to repeat the coupling step immediately after the first attempt.

  • Protocol:

    • After the initial coupling reaction time, drain the reaction vessel.

    • Wash the resin three times with DMF.

    • Prepare a fresh solution of the Fmoc-amino acid, coupling reagent, and base in DMF.

    • Add the fresh coupling solution to the resin and react for the same duration as the initial coupling.

    • Wash the resin with DMF and perform a Kaiser test.

2. Use a Stronger Coupling Reagent

  • Description: If standard reagents like DIC/HOBt fail, switching to a more potent guanidinium-based reagent can overcome the steric hindrance.

  • Protocol (using HATU):

    • Prepare the activation solution:

      • Dissolve Fmoc-amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-4 hours.

    • Wash the resin with DMF and perform a Kaiser test.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

ReagentRelative ReactivityRacemization RiskTypical Reaction Time (Hindered AA)
DIC/HOBtModerateLow4 - 12 hours
HBTUHighModerate1 - 4 hours
HATUVery HighLow30 min - 2 hours
COMUVery HighVery Low30 min - 2 hours

3. Increase Reaction Temperature

  • Description: Elevating the temperature can provide the necessary kinetic energy to overcome the activation barrier of sterically hindered couplings. Microwave-assisted SPPS is a common application of this principle.

  • Protocol:

    • Perform the coupling reaction in a vessel compatible with heating.

    • Increase the temperature of the reaction mixture to 50-75°C.

    • Maintain the temperature for the duration of the coupling (e.g., 30-60 minutes).

    • Caution: Monitor for potential side reactions or racemization, which can be accelerated at higher temperatures.

4. Capping Unreacted Amines

  • Description: If coupling remains incomplete after trying the above methods, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion peptides in the final product. Acetic anhydride is commonly used for this purpose.

  • Protocol:

    • After the final coupling attempt and subsequent DMF washes, add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.

    • React for 30 minutes at room temperature.

    • Wash the resin thoroughly with DMF to remove excess capping reagents.

    • Proceed with the Fmoc deprotection of the newly coupled amino acid.

Logical Relationship of Troubleshooting Steps

G cluster_0 Initial Attempts cluster_1 Advanced Strategies cluster_2 Final Step Standard Coupling Standard Coupling Double Coupling Double Coupling Standard Coupling->Double Coupling if fails Stronger Reagent (HATU) Stronger Reagent (HATU) Double Coupling->Stronger Reagent (HATU) if fails Elevated Temperature Elevated Temperature Stronger Reagent (HATU)->Elevated Temperature if fails Capping Capping Elevated Temperature->Capping if fails

Caption: Escalation strategy for coupling difficult residues.

preventing diketopiperazine formation with Fmoc-alpha-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-α-methyl-L-4-Fluorophenylalanine. The focus is on preventing diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis (SPPS), particularly when dealing with sterically hindered and N-α-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern with Fmoc-α-methyl-L-4-Fluorophenylalanine?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that results in the cleavage of the peptide from the resin support. This leads to a significant reduction in the yield of the desired full-length peptide. The process is particularly problematic after the coupling of the second amino acid in a sequence. Fmoc-α-methyl-L-4-Fluorophenylalanine is susceptible to this side reaction because once incorporated into the peptide chain, it acts as an N-substituted secondary amine, which is known to readily participate in DKP formation.

Q2: How does the α-methyl group on Fmoc-α-methyl-L-4-Fluorophenylalanine affect its reactivity in SPPS?

A2: The α-methyl group introduces significant steric hindrance around the α-carbon. This has two main consequences:

  • Coupling Reactions: The steric bulk can make it difficult for the activated carboxyl group of the incoming amino acid to approach the N-terminal amine of the growing peptide chain, potentially leading to incomplete or slow coupling reactions. This necessitates the use of more potent coupling reagents and potentially longer reaction times.

  • Diketopiperazine Formation: The effect on DKP formation is complex. While N-substituted amino acids generally favor DKP formation, the steric hindrance from the α-methyl group can also influence the peptide bond's conformational preference (cis/trans isomerism), which is a key factor in the rate of cyclization.

Q3: What are the initial indicators of a problematic coupling or potential for DKP formation when using this amino acid?

A3: Common indicators of issues include:

  • Positive Kaiser Test: After a coupling step, a blue or purple color on the resin beads indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.

  • Low Peptide Yield: A significantly lower than expected yield of the final peptide product can be a result of "traceless" DKP formation, where the dipeptide is cleaved from the resin and washed away.

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude peptide product may reveal peptides missing one or more amino acids at the intended position of the α-methylated residue.

Q4: Which coupling reagents are recommended for Fmoc-α-methyl-L-4-Fluorophenylalanine?

A4: Due to the steric hindrance, standard coupling reagents may be insufficient. More potent onium salt-based reagents are highly recommended.[1] These include:

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are very effective for hindered couplings. HATU is often recommended for its high reactivity and ability to suppress racemization.[2][3]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings.[3]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

Possible Cause Recommended Solution
Insufficient Reagent Potency Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1]
Inadequate Reaction Time Extend the coupling time to 2-4 hours, or even overnight for particularly difficult sequences.[4]
Suboptimal Reagent Concentration Increase the excess of Fmoc-α-methyl-L-4-Fluorophenylalanine and coupling reagents to 3-5 equivalents.[4]
Peptide Aggregation Change the solvent from DMF to NMP, or use a mixture of DMF/DCM. Consider using a microwave peptide synthesizer to disrupt aggregation through heating.
Incomplete Deprotection Ensure complete Fmoc removal from the preceding amino acid by extending the second piperidine treatment to 15-20 minutes.[5]
Persistent Incomplete Coupling Perform a "double coupling" by washing the resin after the initial coupling and then repeating the coupling step with fresh reagents.[1]

Issue 2: Low Final Peptide Yield (Suspected Diketopiperazine Formation)

Possible Cause Recommended Solution
Use of Standard Deprotection Conditions The standard 20% piperidine in DMF can be too harsh. Consider using a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.
Resin Type Standard resins like Wang resin are more prone to DKP formation. Use a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, to suppress this side reaction.[3]
Dipeptide Stage Vulnerability If DKP formation is a major issue at the dipeptide stage, consider synthesizing the dipeptide unit (the amino acid preceding the α-methylated residue and the α-methylated residue itself) separately and then coupling it as a single unit to the resin.
Elevated Temperature Avoid elevated temperatures during coupling and deprotection steps unless using a microwave synthesizer for controlled heating to overcome aggregation.

Data Presentation

Penultimate Amino Acid (Position 2) Relative Risk of DKP Formation Reasoning
Proline Very HighThe fixed ring structure of proline pre-organizes the peptide backbone into a conformation that is highly favorable for cyclization.
N-methylated Amino Acids HighThe presence of the N-methyl group creates a secondary amine in the peptide backbone, which is known to increase the rate of DKP formation.
α-methyl-L-4-Fluorophenylalanine High (Predicted) As an N-α-methylated amino acid, it is expected to have a high propensity for DKP formation. The steric bulk of the α-methyl group may also influence the cis-trans equilibrium of the peptide bond, a key factor in cyclization.
Glycine Moderate to HighGlycine's lack of a side chain provides conformational flexibility, which can allow the dipeptide to adopt the necessary conformation for cyclization.
Other Standard L-Amino Acids Low to ModerateThe rate of DKP formation is generally lower for other standard amino acids but can be influenced by the specific side chains and reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-α-methyl-L-4-Fluorophenylalanine using HATU

This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-α-methyl-L-4-Fluorophenylalanine.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine (4 equivalents), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, proceed to Protocol 2.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Double Coupling for Fmoc-α-methyl-L-4-Fluorophenylalanine

This protocol should be followed if the Kaiser test is positive after the initial coupling attempt.

  • First Coupling: Perform the initial coupling as described in Protocol 1 (steps 4-6).

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-α-methyl-L-4-Fluorophenylalanine as described in Protocol 1 (step 4) and add it to the resin. Agitate for an additional 2-4 hours.

  • Final Wash & Monitoring: Wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm completion.

Visualizations

DKP_Formation_Mechanism Resin Resin-bound Dipeptide (N-terminus deprotected) TransitionState Cyclization Intermediate (cis-amide conformation) Resin->TransitionState Intramolecular nucleophilic attack DKP Diketopiperazine (Cleaved from resin) TransitionState->DKP Cleavage TruncatedResin Truncated Peptide-Resin TransitionState->TruncatedResin Yield Loss

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Troubleshooting_Workflow Start Positive Kaiser Test after Coupling (Incomplete Reaction) Action1 Action 1: Extend Coupling Time (e.g., 4h) Recouple if necessary (Double Coupling) Start->Action1 Check1 Kaiser Test Still Positive? Action1->Check1 Action2 Action 2: Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) Check1->Action2 Yes Success Coupling Successful (Negative Kaiser Test) Check1->Success No Check2 Kaiser Test Still Positive? Action2->Check2 Action3 Action 3: Consider Microwave Synthesis to Overcome Aggregation Check2->Action3 Yes Check2->Success No Action3->Success Capping Consider Capping Unreacted Amines to Prevent Deletion Sequences Action3->Capping

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-α-methyl-L-4-Fluorophenylalanine.

DKP_Prevention_Strategy HighRisk High Risk of DKP Formation Identified (e.g., N-α-methyl AA at position 2) Strategy1 Strategy 1: Use Sterically Hindered Resin (2-CTC) HighRisk->Strategy1 Strategy2 Strategy 2: Milder Deprotection (e.g., 2% DBU / 5% Piperazine in NMP) HighRisk->Strategy2 Strategy3 Strategy 3: Dipeptide Coupling HighRisk->Strategy3 Outcome Reduced DKP Formation & Improved Peptide Yield Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Key strategies for preventing diketopiperazine (DKP) formation.

References

solubility issues of Fmoc-alpha-methyl-L-4-Fluorophenylalanine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-α-methyl-L-4-Fluorophenylalanine in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-α-methyl-L-4-Fluorophenylalanine not dissolving well in DMF?

A1: Several factors can contribute to the poor solubility of Fmoc-α-methyl-L-4-Fluorophenylalanine in DMF. The primary reasons include:

  • Increased Hydrophobicity: The presence of the 4-fluorophenyl group and the alpha-methyl group increases the hydrophobicity of the amino acid derivative, which can lead to reduced solubility in the polar aprotic solvent DMF.[1]

  • Intermolecular Interactions: The bulky and aromatic Fmoc protecting group can contribute to aggregation through π-π stacking, reducing the effective solubility of the compound.[1][2]

  • Solvent Quality: The purity of the DMF is crucial. Degraded DMF containing amines can negatively impact solubility and subsequent reactions.[2]

Q2: What is the expected solubility of Fmoc-α-methyl-L-4-Fluorophenylalanine in DMF?

Q3: Can I use heat to dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine in DMF?

A3: Gentle warming to approximately 37°C can be employed to aid in the dissolution of sparingly soluble Fmoc-amino acids.[2] However, prolonged or excessive heating should be avoided as it can lead to degradation of the amino acid derivative or other undesirable side reactions.

Q4: How does the α-methylation and 4-fluoro substitution affect solubility compared to Fmoc-L-phenylalanine?

A4: The α-methylation introduces a conformational constraint and increases the steric bulk around the stereocenter. The 4-fluoro substitution on the phenyl ring increases the hydrophobicity of the side chain.[1] Both modifications can influence crystal packing and solvation properties, potentially leading to lower solubility compared to the parent Fmoc-L-phenylalanine.

Troubleshooting Guide

Issue: Fmoc-α-methyl-L-4-Fluorophenylalanine does not fully dissolve in DMF at the desired concentration.

This guide provides a systematic approach to addressing solubility issues.

G cluster_0 Troubleshooting Workflow A Start: Solubility Issue Fmoc-α-methyl-L-4-Fluorophenylalanine in DMF B Initial Dissolution Protocol (Vortex, Sonicate) A->B C Is it fully dissolved? B->C D Gentle Warming (Max 37°C) C->D No I Proceed with Coupling C->I Yes E Is it fully dissolved? D->E F Use Solvent Mixture (e.g., DMF/DMSO) E->F No E->I Yes G Is it fully dissolved? F->G H Consider 'Magic Mixture' for very difficult cases G->H No G->I Yes H->I J Consult Further (e.g., Technical Support)

Caption: Troubleshooting logic for Fmoc-amino acid solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution of Fmoc-α-methyl-L-4-Fluorophenylalanine in DMF
  • Weigh the required amount of Fmoc-α-methyl-L-4-Fluorophenylalanine into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF.

  • Vortex the vial for 1-2 minutes to suspend the solid.[2]

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[2]

  • If solubility remains an issue, gently warm the solution to 37°C with intermittent vortexing.[2]

  • Once dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Dissolution using a DMF/DMSO Solvent Mixture
  • Prepare a stock solution of the sparingly soluble Fmoc-α-methyl-L-4-Fluorophenylalanine in a minimal amount of Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 100 mg/mL).[4]

  • In a separate vial, add the required volume of DMF for the coupling reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Proceed with the activation and coupling steps.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Fmoc-α-methyl-L-4-Fluorophenylalanine, the following table provides a summary of related information.

CompoundSolventConcentrationSolubility DescriptionReference
Fmoc-α-methyl-D-4-FluorophenylalanineDMF10 mg/mL (C=1)Soluble[3]
General Fmoc-amino acidsDMFVariableGenerally good[2]
Fmoc-Thr-OHDMSO100 mg/mLSoluble with sonication[4]
Difficult Fmoc-amino acids"Magic Mixture"VariableEffective for dissolution[2]

Experimental Workflow for SPPS

The following diagram illustrates a general workflow for solid-phase peptide synthesis (SPPS) incorporating a challenging amino acid like Fmoc-α-methyl-L-4-Fluorophenylalanine.

G cluster_1 SPPS Cycle cluster_2 Focus on Coupling Step Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Washes Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 DMF Washes Coupling->Washing2 Dissolution Dissolve Fmoc-AA (See Troubleshooting) Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection For next amino acid Cleavage Cleavage from Resin & Global Deprotection Repeat->Cleavage Final peptide Activation Pre-activation (e.g., HBTU/DIPEA) Dissolution->Activation Addition Add to Resin Activation->Addition

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-α-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-α-methyl-L-4-Fluorophenylalanine.

Troubleshooting Guide

Issue: Low Coupling Efficiency / Incomplete Coupling

Low or incomplete coupling of Fmoc-α-methyl-L-4-Fluorophenylalanine is a primary challenge due to the steric hindrance from the α-methyl group, leading to deletion sequences and difficult purification.

  • Symptoms:

    • Positive Kaiser test (dark blue beads) after coupling, indicating free primary amines.

    • Mass spectrometry (MS) analysis of the crude peptide reveals deletion sequences (target peptide mass minus the mass of α-methyl-L-4-Fluorophenylalanine).

    • Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The α-methyl group significantly hinders the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Action:Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. • Extended Coupling Time: Increase the reaction time to 4-8 hours, or even overnight for particularly difficult couplings. • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). Use with caution as this may increase the risk of racemization, although this is less of a concern for α,α-disubstituted amino acids. Microwave-assisted synthesis can be particularly effective in this regard.
Suboptimal Activation Insufficient activation of the carboxyl group of Fmoc-α-methyl-L-4-Fluorophenylalanine can lead to poor coupling yields.
Action:Use High-Efficiency Coupling Reagents: Employ potent coupling reagents known to be effective for sterically hindered amino acids, such as HATU, HCTU, or PyAOP. • Optimize Reagent Equivalents: Increase the equivalents of the amino acid and coupling reagents (e.g., 4-5 equivalents).
Peptide Aggregation The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, making the N-terminus inaccessible.
Action:Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures. • Solvent Choice: Utilize solvents known to reduce aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. • Low-Loading Resin: Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains.

Issue: Peptide Aggregation During Synthesis

Aggregation of the growing peptide chains on the solid support can physically block reactive sites, leading to incomplete reactions.

  • Symptoms:

    • Noticeable shrinking of the resin beads.

    • Slow or incomplete Fmoc deprotection and/or coupling reactions.

    • A "gummy" or clumped appearance of the resin.

    • False-negative results from colorimetric monitoring tests (e.g., Kaiser test).

  • Possible Causes & Solutions:

CauseRecommended Solution
Inter-chain Hydrogen Bonding Hydrophobic interactions and the formation of secondary structures (e.g., β-sheets) between peptide chains lead to aggregation.
Action:Microwave-Assisted Synthesis: The rapid heating provided by a microwave can disrupt intermolecular hydrogen bonds and improve reaction kinetics. • Resin Choice: Employ a low-loading polystyrene resin or a PEG-based resin (e.g., ChemMatrix®) to minimize inter-chain interactions. • Disruptive Solvents: Incorporate solvents like NMP or DMSO in the coupling and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine?

For sterically hindered amino acids like Fmoc-α-methyl-L-4-Fluorophenylalanine, high-efficiency coupling reagents are recommended. Aminium/uronium salts such as HATU and HCTU are generally the most effective due to their high reactivity and ability to form the highly reactive OAt-ester. Phosphonium salts like PyAOP are also an excellent choice. While more expensive, these reagents can significantly improve coupling yields and reduce the need for excessive double coupling or extended reaction times.

Q2: Should I use a double coupling protocol for every Fmoc-α-methyl-L-4-Fluorophenylalanine residue?

It is highly recommended to perform a double coupling for Fmoc-α-methyl-L-4-Fluorophenylalanine, especially if it is being coupled to another sterically hindered residue. After the first coupling, a Kaiser test should be performed. If the test is positive, a second coupling with fresh reagents is crucial to maximize the yield of the desired peptide.

Q3: Can microwave-assisted peptide synthesis improve the incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine?

Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can be highly beneficial.[1] The rapid and efficient energy transfer can help overcome the high activation energy barrier associated with the coupling of sterically hindered amino acids.[1] It can also disrupt peptide aggregation, leading to improved yields and purities.[1]

Q4: What type of resin is most suitable for synthesizing peptides with Fmoc-α-methyl-L-4-Fluorophenylalanine?

A low-loading resin (0.1-0.3 mmol/g) is recommended to minimize inter-chain interactions and reduce aggregation. For particularly difficult or hydrophobic sequences, a polyethylene glycol (PEG)-based resin, such as ChemMatrix® or TentaGel®, can improve solvation of the growing peptide chain and enhance reaction efficiency compared to standard polystyrene resins.

Q5: Are there any specific considerations for the Fmoc deprotection step?

While the Fmoc deprotection of α,α-disubstituted amino acids is generally straightforward, ensure complete removal of the Fmoc group by using a sufficient excess of piperidine solution and adequate reaction time (e.g., 2 x 10 minutes). In cases of severe aggregation, using a solution of 2% DBU and 2% piperidine in DMF can be more effective.

Data Presentation

The following table summarizes representative coupling efficiencies for a sterically hindered amino acid using various coupling reagents. While this data is not specific to Fmoc-α-methyl-L-4-Fluorophenylalanine, it provides a comparative expectation of performance.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of Racemization
HATU Aminium/Uronium Salt30-60 min>98Very Low
HCTU Aminium/Uronium Salt30-60 min>98Very Low
PyAOP Phosphonium Salt45-90 min>97Very Low
HBTU Aminium/Uronium Salt60-120 min90-95Low
DIC/Oxyma Carbodiimide/Additive2-4 hours85-95Low

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-α-methyl-L-4-Fluorophenylalanine

  • Resin Preparation: Swell the resin (e.g., low-loading Rink Amide) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-α-methyl-L-4-Fluorophenylalanine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test.

  • Second Coupling (if Kaiser test is positive):

    • Drain the reaction solution and wash the resin with DMF (3x).

    • Repeat step 3 with fresh reagents.

    • Agitate for another 2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amines.

Protocol 2: Microwave-Assisted Coupling of Fmoc-α-methyl-L-4-Fluorophenylalanine

  • Resin and Reagent Preparation: Follow steps 1 and 2 from Protocol 1. Prepare the activated amino acid solution as described in step 3 of Protocol 1.

  • Microwave Coupling:

    • Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.

    • Place the vessel in a microwave peptide synthesizer.

    • Irradiate at a constant temperature of 50°C for 10-15 minutes.

  • Monitoring and Recoupling: Perform a Kaiser test. If positive, repeat the microwave coupling step.

  • Washing: Proceed with the washing steps as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Coupling Yield Detected (Positive Kaiser Test / MS Data) q1 Is the coupling reagent optimal for hindered amino acids? start->q1 sol1 Switch to HATU, HCTU, or PyAOP q1->sol1 No q2 Was a single coupling performed? q1->q2 Yes sol1->q2 sol2 Perform a double coupling with fresh reagents. q2->sol2 Yes q3 Are there signs of peptide aggregation? q2->q3 No sol2->q3 sol3 Use microwave synthesis, a low-loading resin, or chaotropic salts. q3->sol3 Yes end Improved Yield q3->end No sol3->end

Caption: Troubleshooting workflow for low coupling yield.

SPPS_Workflow cluster_cycle SPPS Cycle for Hindered Amino Acid cluster_end Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Double Coupling with HATU/DIPEA Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for hindered amino acids.

References

Technical Support Center: Synthesis with Fmoc-α-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Fmoc-α-methyl-L-4-Fluorophenylalanine in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine?

A1: Due to the steric hindrance introduced by the α-methyl group, two primary side reactions are of significant concern during peptide synthesis with Fmoc-α-methyl-L-4-Fluorophenylalanine: incomplete coupling and epimerization. A third common side reaction in Fmoc-SPPS, diketopiperazine (DKP) formation, is also a possibility, particularly at the dipeptide stage.

Q2: Why is incomplete coupling a frequent issue with this amino acid derivative?

A2: The α-methyl group on Fmoc-α-methyl-L-4-Fluorophenylalanine sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower reaction kinetics and incomplete formation of the peptide bond, resulting in deletion sequences in the final product.

Q3: What is epimerization, and why is it a concern with Fmoc-α-methyl-L-4-Fluorophenylalanine?

A3: Epimerization is the unwanted conversion of the L-amino acid to its D-isomer at the α-carbon.[1][2] This is a critical issue as it can significantly alter the peptide's three-dimensional structure and biological activity.[1] The α-methyl group can increase the susceptibility to epimerization under basic conditions used during coupling, especially with prolonged activation times.

Q4: How can diketopiperazine (DKP) formation occur, and is it more likely with this modified amino acid?

A4: Diketopiperazine formation is an intramolecular cyclization of a resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[3][4] This side reaction is particularly favored when Proline is in the C-terminal or penultimate position. While the α-methyl group's steric bulk might slightly disfavor the conformation required for DKP formation, the electronic properties of the fluorinated ring and the specific dipeptide sequence can still influence its occurrence.

Troubleshooting Guides

Issue 1: Incomplete Coupling and Deletion Sequences

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the desired peptide minus the mass of α-methyl-L-4-Fluorophenylalanine.

Root Cause: Insufficient activation or coupling time to overcome the steric hindrance of the α-methyl group.

Troubleshooting Workflow:

start Incomplete Coupling Detected reagent Optimize Coupling Reagent start->reagent time_temp Increase Coupling Time / Temperature reagent->time_temp double_couple Perform a Double Coupling time_temp->double_couple solvent Change Solvent System double_couple->solvent monitor Monitor Coupling Completion (e.g., Kaiser Test) solvent->monitor monitor->reagent Positive Test end Successful Coupling monitor->end Negative Test start Epimerization Detected base Use a Weaker, Non-Nucleophilic Base (e.g., Collidine, TMP) start->base preactivation Minimize Pre-activation Time start->preactivation reagent Use Low-Epimerization Coupling Reagents (e.g., DIC/Oxyma) start->reagent temperature Lower Coupling Temperature start->temperature end Minimized Epimerization base->end preactivation->end reagent->end temperature->end start Synthesize Dipeptide deprotection Fmoc Deprotection of Dipeptidyl-Resin start->deprotection dipeptide_coupling Couple a Pre-formed Dipeptide start->dipeptide_coupling Alternative Strategy immediate_coupling Immediate Coupling of 3rd Amino Acid deprotection->immediate_coupling Standard Protocol alternative_deprotection Use Milder Deprotection Conditions (e.g., 2% DBU / 5% Piperazine in NMP) deprotection->alternative_deprotection If DKP is High end Successful Tripeptide Synthesis immediate_coupling->end alternative_deprotection->end dipeptide_coupling->end

References

Technical Support Center: Purification Strategies for Peptides with Fluorinated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides containing fluorinated residues.

Frequently Asked Questions (FAQs)

Q1: How does incorporating fluorinated residues affect the hydrophobicity and retention time of a peptide in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The introduction of fluorinated amino acids, such as 4-fluorophenylalanine (4-F-Phe) or trifluoromethylated amino acids, generally increases the hydrophobicity of a peptide.[1][2] This increased hydrophobicity leads to longer retention times on RP-HPLC columns.[1] The extent of this increase is dependent on the specific fluorinated residue, the number of fluorine substitutions, and the overall peptide sequence.[1][3] For instance, even a single fluorine atom can significantly alter the peptide's hydrophobicity and amphiphilicity.[3] It is often advisable to begin with a shallower gradient and a higher initial concentration of the organic mobile phase compared to the non-fluorinated analog.[1]

Q2: What are the primary challenges encountered during the purification of fluorinated peptides?

A2: The main challenges in purifying fluorinated peptides stem from their altered physicochemical properties.[3] Increased hydrophobicity can lead to poor solubility in standard HPLC mobile phases and a higher propensity for aggregation.[1][3] These factors can result in low peptide recovery due to irreversible binding to the HPLC column or precipitation during the purification process.[1] Additionally, achieving fine control over the degree of fluorination during synthesis can be a barrier.[3]

Q3: Are there alternative purification methods to RP-HPLC for highly hydrophobic fluorinated peptides?

A3: Yes, for extremely hydrophobic fluorinated peptides that are challenging to purify by HPLC, other methods can be employed. Solid-Phase Extraction (SPE) is a useful technique for peptide isolation and fractionation and can be an alternative for purifying synthetic or natural molecules.[4][5] Precipitation is another effective method, which involves dissolving the crude peptide in a minimal amount of a strong organic solvent and then adding water to precipitate the peptide, leaving more soluble impurities behind.[1] Additionally, for some peptides, crystallization can be used as a purification technique, as only a few peptides can form crystals from a mixture.[6]

Q4: How does fluorination impact the characterization of peptides by mass spectrometry?

A4: The presence of fluorine atoms in a peptide does not typically interfere with ionization in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1] Mass spectrometry is a powerful tool for determining the molecular weight and sequence of fluorinated peptides and can be used to assess and characterize the incorporation of fluorine into proteins.[7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of peptides with fluorinated residues.

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Poor Peptide Solubility in HPLC Mobile Phase Increased hydrophobicity due to fluorinated residues.- Dissolve the crude peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the initial mobile phase. - Use n-propanol or isopropanol in the mobile phase in addition to or instead of acetonitrile.[1]
Low Peptide Recovery After Purification - Irreversible binding to the HPLC column. - Precipitation of the peptide during the run.- Use a less hydrophobic column (e.g., C8, C4, or Phenyl). - Increase the column temperature. - Ensure the peptide is fully dissolved in the injection solvent. - Employ a stronger organic solvent in the mobile phase (e.g., n-propanol).[1]
Peptide Aggregation on the Column - High hydrophobicity of the peptide. - Inappropriate solvent conditions.- Add a small percentage of an organic solvent like isopropanol to the aqueous mobile phase. - Increase the column temperature. - Work at lower peptide concentrations if possible.[1]
Co-elution of Target Peptide with Impurities Insufficient resolution of the HPLC method.- Optimize the gradient slope by making it shallower. - Try a different column chemistry or a longer column.[1]
Difficulty in Lyophilizing the Purified Peptide Presence of residual high-boiling organic solvents like DMSO.- Ensure all organic solvent is removed before lyophilization, which may require multiple lyophilization cycles. - Consider dialysis or desalting if the solvent is not volatile. - Lyophilize from a solution of water/acetonitrile or water/tert-butanol.[1]

Experimental Protocols

General RP-HPLC Purification Protocol for a Fluorinated Peptide

This protocol provides a starting point and will likely require optimization based on the specific properties of the peptide.[1]

  • Sample Preparation:

    • Accurately weigh a small amount of the crude fluorinated peptide.

    • Attempt to dissolve the peptide in Mobile Phase A (e.g., 0.1% TFA in water).[9]

    • If solubility is poor, dissolve the peptide in a minimal volume of DMSO and then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible to avoid peak distortion.[1]

  • HPLC System and Column:

    • Column: Start with a C18 column. If issues with hydrophobicity arise, consider a C8, C4, or Phenyl column.[1]

    • Mobile Phase A: 0.1% TFA in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient Elution:

    • A common starting gradient is a linear increase from a low percentage of Mobile Phase B to a higher percentage over 20-60 minutes. For a more hydrophobic fluorinated peptide, a shallower gradient (e.g., 0.5-1% increase in B per minute) may be necessary.[1][9]

    • A typical gradient could be:

      • 0-5 min: 5% B

      • 5-45 min: 5-65% B

      • 45-50 min: 65-95% B

      • 50-55 min: 95% B

      • 55-60 min: 95-5% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.[1][8]

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the purified peptide as a powder.[9]

Visualizations

PurificationWorkflow General Purification Workflow for Fluorinated Peptides cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Fluorinated Peptide Dissolution Dissolution (consider DMSO for poor solubility) Crude_Peptide->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, Mass Spec) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions meet purity criteria Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Fluorinated Peptide Lyophilization->Purified_Peptide

Caption: Workflow for the purification of fluorinated peptides.

TroubleshootingLogic Troubleshooting Logic for Low Peptide Recovery Start Low Peptide Recovery Check_Solubility Is the peptide soluble in the mobile phase? Start->Check_Solubility Check_Binding Is there irreversible binding to the column? Check_Solubility->Check_Binding Yes Sol_Action Improve Solubility: - Use DMSO/DMF for initial dissolution - Add isopropanol/n-propanol to mobile phase Check_Solubility->Sol_Action No Check_Precipitation Is the peptide precipitating during the run? Check_Binding->Check_Precipitation No Bind_Action Reduce Column Interaction: - Use a less hydrophobic column (C8, C4) - Increase column temperature Check_Binding->Bind_Action Yes Precip_Action Prevent Precipitation: - Ensure complete dissolution before injection - Use a stronger organic solvent Check_Precipitation->Precip_Action Yes

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Fmoc-α-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptides containing Fmoc-α-methyl-L-4-Fluorophenylalanine. This resource offers detailed experimental protocols and structured data to address specific issues related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern when using Fmoc-α-methyl-L-4-Fluorophenylalanine?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1][2][3] Aggregation can physically block reactive sites on the peptide, leading to incomplete coupling and deprotection steps, which in turn results in deletion sequences and lower purity of the final crude peptide.[3]

The inclusion of Fmoc-α-methyl-L-4-Fluorophenylalanine can contribute to aggregation due to several factors:

  • Hydrophobicity and Aromaticity: The 4-fluorophenylalanine residue is hydrophobic and aromatic, promoting π-π stacking and hydrophobic interactions between peptide chains.[3] The presence of the fluorine atom can further influence the peptide's conformation and potentially increase its tendency to self-assemble.[3]

  • Conformational Rigidity: The α-methyl group restricts the conformational flexibility of the peptide backbone.[4][5] This rigidity can either favor or hinder aggregation, depending on the specific peptide sequence and the developing secondary structure.

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The volume of the resin bed may shrink or fail to swell adequately in the synthesis solvents.[3]

  • Incomplete Deprotection: The Fmoc deprotection reaction may be slow or incomplete. This is often observed as a persistent blue color after the piperidine treatment when using a colorimetric test like the chloranil test.[3]

  • Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting that the coupling reaction was hindered by aggregation.[3] It is important to note that in cases of severe aggregation, these tests can sometimes yield false negatives.[1][6]

  • Analytical HPLC/LC-MS: Analysis of a small sample cleaved from the resin will show a complex mixture of products, including the target peptide along with numerous deletion sequences.[3]

  • Physical Appearance: In severe cases, the resin may appear clumpy or aggregated.

Q3: Can I predict if my peptide sequence containing Fmoc-α-methyl-L-4-Fluorophenylalanine will aggregate?

A3: While predicting aggregation with absolute certainty is challenging, several factors increase the likelihood:

  • High Hydrophobic Content: Sequences with a high proportion of hydrophobic residues, including Fmoc-α-methyl-L-4-Fluorophenylalanine, are more prone to aggregation.[3]

  • Peptide Length: The risk of aggregation generally increases with the length of the peptide chain.[3]

  • Sequence Motifs: Certain amino acid sequences are known to be more prone to forming β-sheets.

Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting aggregation issues when synthesizing peptides with Fmoc-α-methyl-L-4-Fluorophenylalanine.

Diagram: Troubleshooting Logic for Peptide Aggregation

Troubleshooting_Logic cluster_step2 cluster_step3 start Suspicion of Aggregation (e.g., poor swelling, failed coupling/deprotection) step1 Initial Corrective Actions start->step1 action1a Extend Coupling/Deprotection Times step1->action1a Simple Adjustment action1b Double Couple Problematic Residues step1->action1b step2 Modify Synthesis Conditions action2a Use Chaotropic Salt Wash (e.g., LiCl) step2->action2a action2b Switch to Aggregation-Reducing Solvents (e.g., NMP, DMSO) step2->action2b action2c Elevate Temperature (Microwave Synthesis) step2->action2c step3 Incorporate Aggregation Disruptors action3a Incorporate Pseudoproline Dipeptides step3->action3a action3b Use Hmb/Dmb Protected Amino Acids step3->action3b step4 Advanced Strategies action4a Use Low-Loading or PEGylated Resin step4->action4a action4b Re-evaluate Peptide Sequence Design step4->action4b outcome_success Successful Synthesis action1a->outcome_success If effective outcome_fail Aggregation Persists action1a->outcome_fail If ineffective action1b->outcome_success action1b->outcome_fail If ineffective action2a->outcome_success action2b->outcome_success action2c->outcome_success action3a->outcome_success action3b->outcome_success action4a->outcome_success action4b->outcome_success outcome_fail->step2 outcome_fail2->step3 outcome_fail3->step4

Caption: A flowchart outlining the logical progression for troubleshooting peptide aggregation.

Problem Potential Cause Recommended Solution Experimental Protocol
Incomplete Fmoc Deprotection Peptide aggregation is preventing piperidine from accessing the Fmoc group.1. Extend the deprotection time. 2. Perform a wash with a chaotropic salt solution before deprotection.See Protocol 1
Incomplete Coupling Aggregation is sterically hindering the activated amino acid from reaching the N-terminus of the growing peptide chain.1. Extend the coupling time or perform a double coupling.[7] 2. Use a more effective solvent system (e.g., NMP, or add 25% DMSO to DMF).[1][8] 3. Use a stronger coupling reagent like HATU, especially for hindered amino acids.[9]See Protocol 2
Poor Resin Swelling The aggregated peptide chains are causing the resin matrix to collapse.1. Switch to a resin with better swelling properties (e.g., NovaPEG, PEGA, or NovaSyn® TG).[1] 2. Use a lower substitution (low-loading) resin to increase the distance between peptide chains.[2]N/A
Multiple Deletion Sequences in HPLC Persistent aggregation throughout the synthesis is causing failed coupling at multiple steps.1. Incorporate an aggregation-disrupting dipeptide (e.g., pseudoproline) at a strategic location in the sequence.[10][11] 2. Incorporate an Hmb- or Dmb-protected amino acid every 6-7 residues.[2]See Protocol 3

Experimental Protocols

Protocol 1: Chaotropic Salt Wash

This protocol is intended for use immediately before a coupling or deprotection step where aggregation is suspected.

  • After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.[3]

  • Agitate the resin in the LiCl solution for 5-10 minutes.

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[3]

  • Proceed with the standard coupling or deprotection protocol.

Protocol 2: Double Coupling with HATU

This protocol is for coupling an amino acid where aggregation is hindering the reaction.

  • Perform the initial coupling of the Fmoc-amino acid (e.g., using 3 equivalents of amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF) for 1-2 hours.

  • Wash the resin with DMF (3 times).

  • Perform a Kaiser test. If the test is positive (blue beads), proceed with a second coupling.

  • Prepare a fresh solution of the activated amino acid as in step 1.

  • Add the fresh solution to the resin and allow it to react for another 1-2 hours.

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • Perform a final Kaiser test to confirm complete coupling (yellow/colorless beads).

Protocol 3: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a commercially available Fmoc-pseudoproline dipeptide.

  • In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 5 equivalents) in a minimal volume of DMF or NMP.[1]

  • Add DIPEA (10 equivalents) to the solution and mix thoroughly.[1]

  • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours.[1]

  • Wash the resin with DMF and perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, the coupling time can be extended, or the reaction can be repeated with fresh reagents.[1]

Data Presentation

Table 1: Comparison of Solvents for SPPS
Solvent Properties Advantages in Aggregation-Prone Synthesis Disadvantages
DMF (N,N-Dimethylformamide) Standard SPPS solventGood swelling for polystyrene resins.Can break down to form dimethylamine, which can cause premature Fmoc removal.[8]
NMP (N-Methyl-2-pyrrolidone) More polar than DMFExcellent solvating properties, often improves coupling yields in difficult sequences.[8]More expensive than DMF. Fmoc-amino acids may have greater decomposition over extended periods.[8]
DMSO (Dimethyl sulfoxide) High polarity, disrupts H-bondsCan be added to DMF (e.g., 25% DMSO in DMF) to disrupt secondary structures and improve reaction rates.[1]High viscosity can make washing difficult.
DCM (Dichloromethane) Less polarGood for swelling polystyrene resins.Seldom used in Fmoc chemistry as it can react with piperidine. May not solvate peptide chains efficiently.[8]
Table 2: Common Aggregation-Disrupting Additives and Modifications
Method Concentration/Usage Mechanism of Action Reference
Chaotropic Salts (LiCl, NaClO₄) 0.4-0.8 M in DMF/NMPDisrupt hydrogen bonds and secondary structures.[2][3]
Pseudoproline Dipeptides Incorporated at specific Ser or Thr residuesInduce a "kink" in the peptide backbone, disrupting β-sheet formation.[11]
Hmb/Dmb Amino Acids Incorporated at strategic points (e.g., every 6-7 residues)The backbone protecting group prevents intermolecular hydrogen bonding.[2]

Visualizations

Diagram: SPPS Workflow with Aggregation Checkpoint

SPPS_Workflow start Start Synthesis: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 checkpoint Aggregation Check? (Kaiser Test / Swelling) wash2->checkpoint repeat_cycle Repeat for Next Amino Acid troubleshoot Apply Troubleshooting Protocol (e.g., Chaotropic Wash, Double Couple) checkpoint->troubleshoot Positive (Fail) checkpoint->repeat_cycle Negative (Pass) troubleshoot->coupling Re-couple repeat_cycle->deprotection Continue Chain Elongation final_cleavage Final Cleavage and Deprotection repeat_cycle->final_cleavage Last Amino Acid Coupled

Caption: A workflow for Fmoc-based solid-phase peptide synthesis incorporating an aggregation checkpoint.

References

Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-α-methyl-L-4-Fluorophenylalanine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing the sterically hindered, non-canonical amino acid Fmoc-α-methyl-L-4-Fluorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving high cleavage efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: Why is cleaving peptides containing Fmoc-α-methyl-L-4-Fluorophenylalanine from the resin often challenging?

A1: The primary challenge stems from the steric hindrance introduced by the α-methyl group on the phenylalanine residue. This bulkiness can restrict access of the cleavage reagent, typically trifluoroacetic acid (TFA), to the acid-labile linker attaching the peptide to the resin. This can lead to incomplete cleavage and lower yields compared to peptides composed of standard amino acids.

Q2: What is the recommended starting point for a cleavage cocktail for a peptide containing Fmoc-α-methyl-L-4-Fluorophenylalanine?

A2: A standard high-TFA "Reagent K" style cocktail is a robust starting point.[1][2] This typically includes TFA as the primary cleavage agent and a combination of scavengers to protect sensitive residues from reactive cations generated during the process. A common formulation is TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) can also be effective, though the increased steric hindrance may warrant the more robust Reagent K.[1][3]

Q3: How long should I perform the cleavage reaction?

A3: Due to the steric hindrance of the α-methyl group, a standard 2-3 hour cleavage time may be insufficient.[3] It is recommended to extend the cleavage time to 4-6 hours. Performing a small-scale trial cleavage and analyzing the supernatant by HPLC at different time points (e.g., 2, 4, and 6 hours) is the best way to determine the optimal cleavage time for your specific peptide.[3][4]

Q4: What are some potential side reactions to be aware of during the cleavage of peptides with 4-Fluorophenylalanine?

A4: While the 4-fluoro substitution is relatively stable, the phenyl ring can still be susceptible to electrophilic attack from carbocations generated during cleavage. This can lead to undesired modifications. The use of effective scavengers like TIS and phenol is crucial to minimize these side reactions.[1][2] Additionally, incomplete removal of side-chain protecting groups from other residues in the peptide can occur, especially with extended cleavage times needed for the hindered residue.

Q5: My peptide has poor solubility after cleavage. What can I do?

A5: Peptides containing α-methylated and fluorinated amino acids can exhibit altered solubility profiles. If your peptide precipitates from the cleavage cocktail or is difficult to dissolve for purification, consider the following:

  • Minimal Volume of TFA: After cleavage and filtration, concentrate the TFA solution under a gentle stream of nitrogen before precipitation.

  • Alternative Precipitation Solvents: While cold diethyl ether is standard, other solvents like methyl-tert-butyl ether (MTBE) can be tested.

  • Solubilization for Purification: For HPLC, dissolving the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase may be necessary.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Low Peptide Yield Incomplete cleavage from the resin due to steric hindrance.Extend the cleavage time to 4-6 hours or longer. Perform a time-course study on a small scale to find the optimal duration.[3] Consider using a more robust cleavage cocktail like Reagent K.[1][2] After filtration, wash the resin with a fresh portion of the cleavage cocktail to recover any adsorbed peptide.
Peptide precipitation in the cleavage cocktail.After cleavage, visually inspect the resin for any precipitated material. If observed, attempt to dissolve it with a small amount of fresh TFA and combine with the filtrate.
Incomplete Deprotection of Other Residues Insufficient cleavage time or scavenger activity for other protecting groups in the sequence.While extending the cleavage time for the hindered residue, ensure it is also sufficient for complete deprotection of other amino acids. Analyze the crude product by mass spectrometry to identify any remaining protecting groups. If necessary, adjust the scavenger composition in your cleavage cocktail.[1]
Presence of Unexpected Peaks in HPLC/MS Side reactions caused by carbocations generated during cleavage.Ensure your cleavage cocktail is freshly prepared and contains an adequate concentration of scavengers like TIS, phenol, and/or EDT.[1][2] The fluorinated phenyl ring can be a target for electrophilic attack if not properly protected by scavengers.
Aggregation of the peptide during cleavage or workup.The hydrophobic nature of the modified amino acid can promote aggregation. After cleavage, work up the sample quickly. For purification, consider using additives in the mobile phase like a small percentage of formic acid or running the HPLC at a slightly elevated temperature.

Data Presentation

Table 1: Comparison of Standard Cleavage Cocktails

Cleavage CocktailComposition (v/v/v)Typical ApplicationRecommended for Fmoc-α-methyl-L-4-Fluorophenylalanine Peptides?
TFA/TIS/H₂O 95 : 2.5 : 2.5Peptides without sensitive residues.[1][3]Suitable as a starting point, but may require longer cleavage times.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (e.g., Trp, Cys, Met, Arg).[1][2]Recommended due to its robustness, which can help overcome steric hindrance.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)General purpose, "odorless" alternative to cocktails with thiols.A good alternative to Reagent K if thiol-based scavengers are to be avoided.

Table 2: Effect of Extended Cleavage Time (Hypothetical Data)

Cleavage Time (hours)Expected Cleavage Yield (%)Expected Purity (%)Potential for Side Products
250-7080-90Low
470-9075-85Moderate
6>9070-80Higher

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage for Optimization

This protocol is designed to determine the optimal cleavage time for your peptide.

  • Resin Preparation: Dry a small amount of the peptide-resin (20-50 mg) under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare your chosen cleavage cocktail (e.g., Reagent K) fresh.

  • Cleavage Reaction:

    • Place the dried resin in a microcentrifuge tube.

    • Add the cleavage cocktail (approximately 10-20 µL per mg of resin).

    • Gently agitate the mixture at room temperature.

  • Time Points: At desired time points (e.g., 2, 4, and 6 hours), centrifuge the tube, and carefully collect a small aliquot of the supernatant.

  • Analysis: Immediately analyze the aliquots by RP-HPLC to monitor the increase in the desired peptide peak area over time. This will help identify the point of diminishing returns where longer cleavage times do not significantly increase the yield but may increase side products.

Protocol 2: Standard Cleavage Protocol for Peptides with Fmoc-α-methyl-L-4-Fluorophenylalanine
  • Resin Preparation: Wash the peptide-resin (e.g., 100 mg) thoroughly with dichloromethane (DCM) to remove residual DMF and dry under high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail (e.g., 2 mL of Reagent K) immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for the optimized time determined from the trial cleavage (typically 4-6 hours).

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by RP-HPLC and mass spectrometry to confirm identity and purity.

Mandatory Visualization

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry under Vacuum Wash_DCM->Dry Add_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Dry->Add_Cocktail Incubate Incubate 4-6 hours (Optimized Time) Add_Cocktail->Incubate Filter Filter Resin Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Pellet Wash Pellet Precipitate->Wash_Pellet Dry_Peptide Dry Peptide Wash_Pellet->Dry_Peptide HPLC RP-HPLC Dry_Peptide->HPLC MS Mass Spectrometry Dry_Peptide->MS

Caption: Workflow for the optimized cleavage of peptides containing Fmoc-α-methyl-L-4-Fluorophenylalanine.

Troubleshooting_Logic Start Low Cleavage Yield Check_Time Was cleavage time extended (≥ 4 hours)? Start->Check_Time Extend_Time Action: Extend cleavage time (e.g., to 6 hours) and re-analyze. Check_Time->Extend_Time No Check_Cocktail Is the cleavage cocktail sufficiently robust (e.g., Reagent K)? Check_Time->Check_Cocktail Yes Extend_Time->Start Re-evaluate Use_ReagentK Action: Use a stronger cocktail like Reagent K. Check_Cocktail->Use_ReagentK No Analyze_Side_Products Analyze crude product by MS for incomplete deprotection or side-product formation. Check_Cocktail->Analyze_Side_Products Yes Use_ReagentK->Start Re-evaluate Optimize_Scavengers Action: Adjust scavenger composition based on MS data. Analyze_Side_Products->Optimize_Scavengers

Caption: A logical workflow for troubleshooting low cleavage yield.

References

Validation & Comparative

A Researcher's Guide: Validating Fmoc-α-methyl-L-4-Fluorophenylalanine Incorporation with 19F NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids such as Fmoc-α-methyl-L-4-Fluorophenylalanine is paramount for the synthesis of novel peptides and proteins with enhanced properties. The validation of this incorporation is a critical checkpoint to ensure the integrity of subsequent experiments. This guide provides an objective comparison of the gold-standard validation technique, 19F Nuclear Magnetic Resonance (NMR), with alternative methods, supported by experimental data and detailed protocols.

The Power of 19F NMR in Peptide Synthesis

The fluorine-19 nucleus is an exceptional probe for molecular studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in a strong NMR signal.[1] Its large chemical shift range makes it highly sensitive to the local electronic environment, allowing for the direct and unambiguous detection of fluorinated amino acid incorporation.[1] This sensitivity can also provide valuable insights into the local protein environment and conformational changes.[1]

Comparative Analysis of Validation Methodologies

While 19F NMR offers unparalleled specificity, other techniques such as mass spectrometry and western blotting are also employed for validation. Each method presents a unique set of advantages and disadvantages in terms of the quality of information provided, sensitivity, throughput, and cost.

Quantitative Data Comparison

The following table summarizes the key performance metrics of 19F NMR, Mass Spectrometry, and Western Blotting for the validation of Fmoc-α-methyl-L-4-Fluorophenylalanine incorporation.

Feature19F NMRMass Spectrometry (MS)Western Blotting
Principle Direct detection of the 19F nucleus.Measures the mass-to-charge ratio of the peptide/protein, detecting the mass shift upon incorporation.Indirectly infers incorporation by detecting the full-length protein using specific antibodies.
Specificity High; directly confirms the presence and chemical environment of the fluorine atom.High; confirms the correct mass of the modified peptide/protein.Low; does not directly confirm incorporation of the fluorinated amino acid.
Quantitative Capability Highly quantitative; signal intensity is directly proportional to the number of 19F nuclei.[2]Quantitative with appropriate standards.Semi-quantitative at best.
Sensitivity (Limit of Detection) ~0.5 - 10 µM[3]Femtomole (fmol) to attomole (amol) range[4]Nanogram (ng) range
Analysis Time per Sample ~5-30 minutes~30-60 minutes (including LC separation)~4-24 hours (including gel electrophoresis, transfer, and incubation)
Relative Cost Moderate to High (instrumentation and maintenance)[5][6]High (instrumentation and maintenance)Low (reagents and basic equipment)
Structural Information Provides information on the local chemical environment and conformation.[1]Can provide sequence information and locate the modification (MS/MS).No direct structural information.

Experimental Protocols

Detailed methodologies for each validation technique are provided below to ensure reproducibility and accuracy.

Protocol 1: 19F NMR Analysis

This protocol outlines the steps for acquiring a one-dimensional 19F NMR spectrum to confirm the incorporation of Fmoc-α-methyl-L-4-Fluorophenylalanine.

Materials:

  • Lyophilized peptide containing Fmoc-α-methyl-L-4-Fluorophenylalanine

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0)

  • Deuterium oxide (D2O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 50 µM to 1 mM. Add 5-10% D2O to the sample for field-frequency locking.

  • NMR Data Acquisition:

    • Transfer the sample to a clean NMR tube.

    • Insert the tube into the spectrometer and lock onto the D2O signal.

    • Tune and match the probe to the 19F frequency.

    • Acquire a 1D 19F NMR spectrum. Typical parameters include a spectral width of -110 to -120 ppm (relative to CFCl3), a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024), and a relaxation delay of 1-2 seconds.[7][8]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • The presence of a peak in the expected chemical shift region for 4-fluorophenylalanine confirms incorporation. The chemical shift of the 4-fluorophenylalanine residue in a peptide is typically observed between -113 and -118 ppm.[7]

Protocol 2: Mass Spectrometry (LC-MS/MS) Analysis

This protocol describes the validation of incorporation using liquid chromatography-tandem mass spectrometry.

Materials:

  • Purified peptide

  • Solvents for LC-MS (e.g., water, acetonitrile, formic acid)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 0.1% formic acid in water).

  • LC Separation: Inject the sample onto the C18 column and elute with a gradient of increasing acetonitrile concentration.

  • MS Analysis:

    • Acquire full MS scans to determine the molecular weight of the intact peptide. A successful incorporation will result in a mass shift corresponding to the addition of the Fmoc-α-methyl-L-4-Fluorophenylalanine residue.

    • Perform MS/MS fragmentation of the parent ion to confirm the peptide sequence and pinpoint the location of the unnatural amino acid.

Protocol 3: Western Blot Analysis

This protocol provides an indirect method for inferring incorporation by detecting the full-length protein.

Materials:

  • Protein sample

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the protein of interest or a purification tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein using a chemiluminescent substrate. The presence of a band at the expected molecular weight of the full-length protein suggests successful synthesis, and therefore, likely incorporation of the unnatural amino acid.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for peptide synthesis and validation.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_validation Validation s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (including Fmoc-α-methyl-L-4-F-Phe) s2->s3 s4 Washing s3->s4 s5 Repeat Cycles s4->s5 s5->s2 Next Amino Acid s6 Cleavage & Deprotection s5->s6 Final Amino Acid s7 Purification (HPLC) s6->s7 v1 19F NMR s7->v1 v2 Mass Spectrometry s7->v2 v3 Western Blot s7->v3

Fig. 1: General workflow for the synthesis and validation of a peptide containing Fmoc-α-methyl-L-4-Fluorophenylalanine.

validation_comparison cluster_nmr 19F NMR cluster_ms Mass Spectrometry cluster_wb Western Blot Incorporated Peptide Incorporated Peptide nmr_node Direct Detection of 19F Nucleus Incorporated Peptide->nmr_node ms_node Measure Mass-to-Charge Ratio Incorporated Peptide->ms_node wb_node Antibody-based Detection Incorporated Peptide->wb_node nmr_result Confirmation of Incorporation & Structural Information nmr_node->nmr_result ms_result Confirms Correct Mass & Sequence ms_node->ms_result wb_result Infers Incorporation (Full-length protein) wb_node->wb_result

Fig. 2: Logical relationship of the validation methods for Fmoc-α-methyl-L-4-Fluorophenylalanine incorporation.

Conclusion

The validation of Fmoc-α-methyl-L-4-Fluorophenylalanine incorporation is a critical step in peptide and protein engineering. 19F NMR stands out as the most direct and informative method, providing unambiguous confirmation and valuable structural insights. Mass spectrometry offers a high-sensitivity alternative that confirms the correct molecular weight and can pinpoint the location of the modification. Western blotting, while less direct, can be a useful, low-cost method for initial screening. The choice of validation technique will ultimately depend on the specific requirements of the research, including the level of certainty needed, the available instrumentation, and budgetary considerations. A multi-faceted approach, often combining two of these techniques, will provide the most comprehensive and robust validation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Fmoc-α-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering avenues to enhance stability, modulate conformation, and introduce novel functionalities. Fmoc-α-methyl-L-4-Fluorophenylalanine is one such amino acid, combining the structural constraints of α-methylation with the electronic modifications of fluorination. Understanding the behavior of peptides containing this residue in mass spectrometry is critical for their characterization and quality control. This guide provides a comparative analysis of the expected mass spectrometric behavior of these peptides against alternatives, supported by established principles of peptide fragmentation and data from analogous compounds.

Introduction to the Analyte and its Alternatives

Fmoc-α-methyl-L-4-Fluorophenylalanine introduces two key modifications to the standard phenylalanine (Phe) residue:

  • α-methylation: The addition of a methyl group to the α-carbon sterically hinders bond rotation, promoting helical secondary structures (α- or 3₁₀-helices). This is analogous to the well-studied α-aminoisobutyric acid (Aib).

  • Para-fluorination: The fluorine atom on the phenyl ring alters the electronic properties and increases the hydrophobicity of the side chain.

For a comprehensive comparison, we will consider the mass spectrometric characteristics of peptides containing this unnatural amino acid in relation to peptides with:

  • Phenylalanine (Phe): The natural, unmodified counterpart.

  • L-4-Fluorophenylalanine (4-F-Phe): To isolate the effect of fluorination.

  • α-methyl-L-Phenylalanine (α-Me-Phe): To isolate the effect of α-methylation.

Expected Mass Spectrometric Behavior and Comparison

The primary method for peptide sequencing by mass spectrometry is tandem mass spectrometry (MS/MS), most commonly employing collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). These techniques typically produce a series of b- and y-type fragment ions from cleavage of the peptide amide bonds, allowing for sequence elucidation.

The introduction of α-methyl-L-4-Fluorophenylalanine is expected to influence both the precursor ion and its fragmentation pattern in distinct ways compared to the alternatives.

1. Precursor Ion (MS1 Level):

  • Mass Shift: The most straightforward difference is the mass of the residue itself. This will be reflected in the mass-to-charge ratio (m/z) of the precursor ion.

  • Ionization Efficiency: The hydrophobicity of a peptide can influence its ionization efficiency in electrospray ionization (ESI). The increased hydrophobicity from the fluorophenyl group may lead to a modest increase in ionization efficiency compared to standard phenylalanine-containing peptides. However, the overall peptide sequence and length are generally more dominant factors.[1][2]

2. Fragmentation Pattern (MS2 Level):

  • General Fragmentation: The fundamental fragmentation pathways resulting in b- and y-ions are expected to remain the primary mechanism for sequence determination.[3][4]

  • Effect of α-methylation: The steric hindrance from the α-methyl group is known to influence peptide backbone conformation. In the gas phase, this rigidity may affect fragmentation propensities. Studies on peptides containing other α,α-disubstituted amino acids, like Aib, are informative. While the primary b- and y-ion series are still observed, the relative intensities of fragments around the modified residue may be altered.[5][6][7] Cleavage of the peptide bond preceding the sterically hindered α-methylated residue might be less favored compared to other positions.

  • Effect of Fluorination: The presence of the fluorine atom itself does not typically introduce novel fragmentation pathways under CID. The primary effect is the mass shift that will be observed in all fragment ions containing the 4-Fluorophenylalanine residue.[5]

  • Characteristic Ions: While not extensively reported for α-methyl-L-4-Fluorophenylalanine specifically, it is plausible that at higher collision energies, side-chain fragmentations could occur. However, the dominant fragments will likely remain the b- and y-ions.

Quantitative Data Summary
FeaturePhenylalanine (Phe) Peptide4-Fluorophenylalanine (4-F-Phe) Peptideα-methyl-Phenylalanine (α-Me-Phe) Peptideα-methyl-L-4-Fluorophenylalanine Peptide
Residue Mass 147.0684 g/mol 165.0590 g/mol 161.0841 g/mol 179.0746 g/mol
Expected Ionization Efficiency BaselinePotentially slightly higher due to increased hydrophobicitySimilar to PhePotentially slightly higher due to increased hydrophobicity
Primary Fragment Ions (CID/HCD) b- and y-ionsb- and y-ions (with mass shift)b- and y-ionsb- and y-ions (with mass shift)
Expected Fragmentation at Modified Site Standard cleavageStandard cleavagePotentially altered cleavage propensity around the residuePotentially altered cleavage propensity around the residue
Characteristic Neutral Losses Generally none from side chainGenerally none from side chainPossible minor losses at high energyPossible minor losses at high energy

Experimental Protocols

The following provides a detailed methodology for the mass spectrometric analysis of a synthetic peptide containing Fmoc-α-methyl-L-4-Fluorophenylalanine.

1. Sample Preparation:

  • Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.[8] Fmoc-α-methyl-L-4-Fluorophenylalanine is coupled using appropriate activating agents (e.g., HBTU/DIPEA).

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Sample Formulation: The purified peptide is lyophilized and then dissolved in a solution suitable for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: A nano- or micro-flow HPLC system.

  • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes, followed by a wash and re-equilibration phase.

  • Flow Rate: 300 nL/min.

3. Mass Spectrometry Parameters (example using an Orbitrap instrument):

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • MS1 Scan:

    • Resolution: 60,000.

    • Scan Range: m/z 350-1800.

    • AGC Target: 1e6.

  • MS/MS Scan (Data-Dependent Acquisition):

    • Activation Type: HCD.

    • Isolation Window: 2.0 m/z.

    • Normalized Collision Energy (NCE): 28-32% (may require optimization).

    • Resolution: 15,000.

    • AGC Target: 5e4.

    • Dynamic Exclusion: 30 seconds.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical fragmentation of a peptide containing α-methyl-L-4-Fluorophenylalanine.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lc nanoLC Separation (C18 column) purification->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 ms2 MS2 Scan (HCD) (Peptide Fragmentation) ms1->ms2 data_analysis Data Analysis (Sequence Verification) ms2->data_analysis

Caption: Experimental workflow for the analysis of peptides with Fmoc-α-methyl-L-4-Fluorophenylalanine.

fragmentation_diagram cluster_peptide Peptide Structure N_term H₂N- AA1 AA₁- X CO-NH-Cα(CH₃)(CH₂-Ph-F)- AA3 CO-NH-AA₃ C_term -COOH b2_ion b₂ ion [H₂N-AA₁-CO-NH-Cα(CH₃)(CH₂-Ph-F)-CO]⁺ y1_ion y₁ ion [H₃N⁺-AA₃-COOH] p1->b2_ion b-ion cleavage p2->y1_ion y-ion cleavage

Caption: Theoretical CID/HCD fragmentation of a peptide containing α-methyl-L-4-Fluorophenylalanine.

References

A Comparative Guide to Fmoc-alpha-methyl-L-4-Fluorophenylalanine for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a pivotal strategy for enhancing stability, modulating conformation, and improving biological activity. Fmoc-alpha-methyl-L-4-Fluorophenylalanine stands out as a uniquely modified building block, combining the structural constraints of α-methylation with the electronic alterations of fluorination. This guide provides an objective comparison of its properties and performance against key analogs, supported by experimental data, to inform its application in advanced peptide design.

Key Structural Modifications and Their Impact

Fmoc-α-methyl-L-4-Fluorophenylalanine integrates two critical modifications, each contributing distinct advantages to a peptide's profile:

  • α-Methylation: The addition of a methyl group to the α-carbon sterically hinders rotation around the peptide backbone. This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity to its target.[1] Furthermore, this modification provides a shield against enzymatic degradation by proteases, significantly enhancing the peptide's metabolic stability and in vivo half-life.

  • Fluorination: The substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring alters the electronic properties of the side chain. This can influence non-covalent interactions, such as cation-π stacking, which are often crucial for peptide-receptor binding.[2] The stability of the carbon-fluorine bond also contributes to increased metabolic resistance.[2]

Comparative Analysis of Physicochemical Properties

The selection of a non-natural amino acid is often guided by its fundamental physicochemical properties. The following table summarizes these properties for Fmoc-α-methyl-L-4-Fluorophenylalanine and its relevant counterparts.

PropertyFmoc-α-methyl-L-4-FluorophenylalanineFmoc-L-4-FluorophenylalanineFmoc-α-methyl-L-phenylalanineFmoc-L-phenylalanine
Structure Aromatic, α-methylated, fluorinatedAromatic, fluorinatedAromatic, α-methylatedAromatic
Molecular Weight ( g/mol ) 419.44[3]405.4[4]401.46[5]387.4
Purity (by HPLC) ≥ 99.5%[3]≥ 99%[4]≥ 98%[5]>98%
Melting Point (°C) Not available175 - 195[4]Not available150-154
Appearance White to off-white solid[3]White powder[4]White to off-white powder[5]White powder
Solubility Soluble in DMF and other organic solventsSoluble in DMFSoluble in DMF and other organic solventsSoluble in DMF

Performance Comparison: Stability and Conformation

The true value of Fmoc-α-methyl-L-4-Fluorophenylalanine is realized in its impact on peptide performance. While direct head-to-head comparative studies are limited, the known effects of its constituent modifications provide a strong indication of its advantages.

Enhanced Enzymatic Stability

Both α-methylation and fluorination contribute to increased resistance to proteolytic degradation. The α-methyl group acts as a steric shield, preventing proteases from accessing and cleaving the peptide backbone. The electron-withdrawing nature of the fluorine atom can also render the adjacent peptide bond less susceptible to enzymatic hydrolysis.[6] Consequently, peptides incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine are expected to exhibit a significantly longer half-life in biological fluids compared to their non-methylated or non-fluorinated counterparts.

Conformational Constraint

The α-methylation imparts a significant conformational rigidity to the peptide backbone. This can be a powerful tool in drug design, as it can lock the peptide into a specific secondary structure, such as an α-helix or β-turn, that is required for high-affinity binding to a biological target. This pre-organization reduces the entropic penalty of binding, potentially leading to a substantial increase in potency.

Application in a Therapeutic Context: p53-MDM2 Interaction

A compelling application for advanced non-natural amino acids lies in the development of peptide-based inhibitors of protein-protein interactions (PPIs), a challenging class of drug targets. The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a prime example.[7]

In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing tumor cells to proliferate unchecked. Peptides derived from the p53 N-terminal domain can disrupt the p53-MDM2 interaction, restoring p53 function and inducing apoptosis in cancer cells. However, these natural peptides are often plagued by poor stability and low cell permeability.

The incorporation of non-natural amino acids, such as fluorinated phenylalanine derivatives, into these p53-mimicking peptides has been shown to enhance their binding affinity and cellular activity.[7] The conformational constraints and increased stability afforded by Fmoc-α-methyl-L-4-Fluorophenylalanine make it an excellent candidate for optimizing such peptide inhibitors.

Below is a diagram illustrating the p53-MDM2 signaling pathway and the inhibitory action of a modified peptide.

p53_MDM2_pathway p53-MDM2 Signaling Pathway and Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention p53_norm p53 Apoptosis_norm Apoptosis p53_norm->Apoptosis_norm induces CellCycleArrest_norm Cell Cycle Arrest p53_norm->CellCycleArrest_norm induces MDM2_norm MDM2 MDM2_norm->p53_norm inhibits/degrades p53_cancer p53 (degraded) Proliferation Tumor Proliferation p53_cancer->Proliferation inhibition blocked MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer excessive inhibition ModifiedPeptide Modified Peptide (e.g., with α-Me-4-F-Phe) MDM2_ther MDM2 ModifiedPeptide->MDM2_ther binds and inhibits p53_ther p53 (restored) MDM2_ther->p53_ther inhibition blocked Apoptosis_ther Apoptosis p53_ther->Apoptosis_ther induces

p53-MDM2 signaling and therapeutic inhibition.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-methyl-4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-α-methyl-L-4-Fluorophenylalanine using the Fmoc/tBu strategy.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For sterically hindered residues like Fmoc-α-methyl-L-4-Fluorophenylalanine, extend the coupling time to 4 hours or perform a double coupling.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and wash. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple 3. Couple Activated Amino Acid (e.g., with HBTU/DIEA) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_wash Final Wash (DCM) and Dry repeat->final_wash No (sequence complete) cleave 4. Cleavage from Resin (TFA Cocktail) final_wash->cleave precipitate 5. Precipitation in Ether cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Purified Peptide purify->end

General workflow for Fmoc-based solid-phase peptide synthesis.
Enzymatic Stability Assay in Human Serum

This protocol provides a general method for assessing the stability of a peptide in human serum.

  • Peptide Incubation: Dissolve the purified peptide in a suitable buffer and add it to human serum to a final concentration of approximately 10-100 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid or acetonitrile, to precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½) in serum.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture that mimics a biological environment). The concentration should be in the range of 1-5 mM.

  • 1D NMR: Acquire a one-dimensional ¹H NMR spectrum to assess the overall complexity of the sample and to observe the chemical shifts of the protons.

  • 2D NMR: Perform a series of two-dimensional NMR experiments to assign the proton resonances and determine the peptide's conformation. Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, which helps in assigning the spin systems of individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

  • Structure Calculation: Use the distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, as input for molecular modeling software to calculate an ensemble of structures that represent the peptide's conformation in solution.

Conclusion

Fmoc-α-methyl-L-4-Fluorophenylalanine is a highly valuable building block for the synthesis of peptides with enhanced therapeutic potential. The combination of α-methylation and fluorination offers a dual strategy for increasing metabolic stability and modulating conformation, which can lead to peptides with improved potency, selectivity, and pharmacokinetic properties. While the synthesis of peptides containing this sterically hindered amino acid may require optimized coupling conditions, the potential benefits for drug development make it a compelling choice for researchers and scientists working on the frontier of peptide therapeutics.

References

A Comparative Guide to the Stability of Fmoc-α-methyl-L-4-Fluorophenylalanine and Fmoc-L-4-Fluorophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of amino acid building blocks is paramount to achieving high yields and purity of the target peptide. The incorporation of non-canonical amino acids, such as those featuring α-methylation or fluorination, offers a powerful strategy to enhance the conformational stability, proteolytic resistance, and pharmacokinetic properties of synthetic peptides. This guide provides a detailed comparison of two such building blocks: Fmoc-α-methyl-L-4-Fluorophenylalanine and Fmoc-L-4-Fluorophenylalanine, with a focus on their stability during solid-phase peptide synthesis (SPPS), particularly the lability of the Nα-Fmoc protecting group.

Introduction to the Analogs

Fmoc-L-4-Fluorophenylalanine is a derivative of phenylalanine where a fluorine atom is substituted at the para-position of the phenyl ring. This modification can enhance the hydrophobicity and metabolic stability of the resulting peptide.[1]

Fmoc-α-methyl-L-4-Fluorophenylalanine incorporates an additional methyl group on the α-carbon of the amino acid backbone. This α-methylation introduces significant steric hindrance, which can rigidify the peptide backbone, protect against enzymatic degradation, and promote helical conformations.[2]

Core Comparison: Stability of the Fmoc Protecting Group

The primary difference in the stability of these two compounds during SPPS lies in the susceptibility of the Nα-Fmoc group to cleavage by the commonly used base, piperidine. The rate of Fmoc deprotection is significantly influenced by steric hindrance around the α-carbon.

The α-methyl group in Fmoc-α-methyl-L-4-Fluorophenylalanine creates a sterically hindered environment that impedes the approach of the piperidine molecule to the acidic proton on the fluorenyl group, which is the initial step in the β-elimination mechanism of Fmoc removal.[3] Consequently, the Fmoc group of the α-methylated analog is considerably more stable, leading to slower deprotection kinetics compared to its non-methylated counterpart. Incomplete Fmoc removal can lead to the formation of deletion sequences, which are challenging to separate from the desired peptide, ultimately reducing the overall yield and purity.[3]

Data Presentation: A Comparative Overview

FeatureFmoc-L-4-FluorophenylalanineFmoc-α-methyl-L-4-FluorophenylalanineRationale & Implications
Fmoc Group Stability StandardIncreased The α-methyl group provides significant steric hindrance, slowing the rate of piperidine-mediated deprotection.[3]
Deprotection Conditions Standard (e.g., 20% piperidine in DMF)Requires harsher conditions (e.g., extended reaction times or stronger bases like DBU).[4]Standard protocols may lead to incomplete Fmoc removal for the α-methylated analog, resulting in deletion sequences.[3]
Coupling Efficiency HighPotentially Reduced The steric bulk of the α-methyl group can also hinder the subsequent coupling of the next amino acid.
Risk of Deletion Sequences LowHigh Incomplete Fmoc deprotection is a primary cause of deletion sequences in the final peptide product.[3]
Monitoring of Deprotection RecommendedCritical The Kaiser test or UV-Vis monitoring of dibenzofulvene release is crucial to ensure complete Fmoc removal.[5]

Experimental Protocols

To ensure the successful incorporation of these amino acids into peptide sequences, careful attention must be paid to the deprotection and coupling steps. Below are detailed protocols for standard and enhanced Fmoc deprotection, as well as methods for monitoring the completeness of the reaction.

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for Fmoc-L-4-Fluorophenylalanine and other non-sterically hindered amino acids.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[5]

  • Second Deprotection: Drain the deprotection solution. Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues

This protocol is recommended for Fmoc-α-methyl-L-4-Fluorophenylalanine.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin. The piperidine acts as a scavenger for the dibenzofulvene byproduct.

  • Agitation: Agitate the resin for 2-5 minutes at room temperature. For highly hindered residues, this time can be extended.

  • Repeat Deprotection: Drain the deprotection solution and repeat the treatment with the DBU/piperidine solution one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.

Protocol 3: Monitoring Fmoc Deprotection

The Kaiser test is a colorimetric assay to detect the presence of free primary amines. A positive result (blue color) after the deprotection and washing steps confirms the successful removal of the Fmoc group.[5]

  • Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol

    • Reagent B: 80 g phenol in 20 mL ethanol

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Procedure:

    • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100-120°C for 5 minutes.

    • A blue color indicates the presence of free primary amines, signifying complete deprotection. A yellow or colorless result suggests incomplete deprotection.

The release of the dibenzofulvene (DBF)-piperidine adduct during deprotection can be quantified by measuring its UV absorbance at approximately 301 nm (ε ≈ 7800 M⁻¹cm⁻¹).[3][5] This allows for real-time monitoring of the deprotection kinetics.

  • Procedure:

    • Collect the filtrate from the deprotection steps.

    • Dilute a known aliquot of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the DBF-piperidine adduct, which corresponds to the amount of Fmoc group removed.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the deprotection mechanism and a logical workflow for troubleshooting incomplete deprotection.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion H+ abstraction Piperidine Piperidine (Base) Protonated_Piperidine Piperidinium Ion Piperidine->Protonated_Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination CO2 CO2 Carbanion->CO2 Free_Amine H2N-Peptide Carbanion->Free_Amine DBF_Adduct DBF-Piperidine Adduct (UV active at 301 nm) DBF->DBF_Adduct Michael Addition Piperidine2 Piperidine Piperidine2->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Start SPPS Cycle Deprotection Perform Fmoc Deprotection Start->Deprotection Monitor Monitor Deprotection (Kaiser Test / UV-Vis) Deprotection->Monitor Complete Deprotection Complete? Monitor->Complete Proceed Proceed to Coupling Complete->Proceed Yes Incomplete Incomplete Deprotection Detected Complete->Incomplete No Extend_Time Extend Deprotection Time Incomplete->Extend_Time Use_DBU Use Stronger Base (e.g., DBU) Incomplete->Use_DBU Re_Monitor Re-monitor Deprotection Extend_Time->Re_Monitor Use_DBU->Re_Monitor Re_Monitor->Complete

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Conclusion

The primary determinant of stability for Fmoc-protected amino acids during SPPS is the steric environment around the α-carbon. While Fmoc-L-4-Fluorophenylalanine can be readily incorporated using standard protocols, the α-methyl group in Fmoc-α-methyl-L-4-Fluorophenylalanine significantly increases the stability of the Fmoc group, necessitating more rigorous deprotection conditions and careful monitoring to prevent the formation of deletion sequences. By understanding these differences and employing the appropriate experimental protocols, researchers can successfully synthesize peptides containing these valuable non-canonical amino acids, thereby accessing novel peptide therapeutics with enhanced properties.

References

A Comparative Analysis of Peptide Binding Affinity: The Impact of Fmoc-α-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a fluorine atom to the phenylalanine ring and a methyl group to the alpha-carbon can significantly alter the physicochemical properties of a peptide, influencing its conformation, stability, and ultimately its binding affinity to a target receptor.[1][2][3] The fluorine atom, being highly electronegative, can modify the electronic distribution of the aromatic ring, which can influence key molecular interactions for receptor binding.[4] The α-methyl group can enhance metabolic stability and constrain the peptide's conformation, potentially leading to a more favorable binding orientation.[5][6]

Case Study: Biphalin - Enhancing Opioid Receptor Affinity with 4-Fluorophenylalanine

A relevant case study is that of biphalin, a dimeric opioid peptide with a high affinity for both μ- and δ-opioid receptors.[4] Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-phenylalanine (4-F-Phe) significantly boosts its binding affinity.[4]

Quantitative Comparison of Biphalin Analogs

CompoundStructureμ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
Native SequenceTyr-D-Ala-Gly-Phe-NH-0.780.15
4-F-Phe AnalogTyr-D-Ala-Gly-(4-F-Phe)-NH-0.450.03
Note: The presented data is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.[4]

The data clearly demonstrates that the incorporation of 4-F-Phe leads to a significant increase in affinity for both μ- and δ-opioid receptors, with a particularly pronounced effect on the δ-receptor.[4] While this study does not include α-methylation, it is hypothesized that the addition of an α-methyl group to the 4-F-Phe residue could further enhance binding affinity and proteolytic stability.[5][7]

Experimental Protocols

The synthesis and characterization of such modified peptides rely on established experimental techniques.

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing 4-fluorophenylalanine are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.[1][8]

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like dimethylformamide (DMF).[1]

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a piperidine solution in DMF.[1]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid (e.g., Fmoc-4-F-Phe-OH) is activated by a coupling reagent and coupled to the N-terminus of the growing peptide chain.[1]

  • Washing: The resin is washed to remove excess reagents and byproducts.[1]

  • Repeat Cycles: These steps are repeated for each amino acid in the sequence.[1]

Binding Affinity Assays

To determine the binding affinity (e.g., Ki, Kd), radioligand binding assays are commonly employed.

  • Membrane Preparation: Membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the competitor peptide (the peptide of interest).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of peptide that inhibits 50% of radioligand binding) are determined and converted to Ki values using the Cheng-Prusoff equation.

Visualizing the Workflow and Signaling

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Cleavage & Purification cluster_analysis Binding Affinity Analysis A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling (with Fmoc-4-F-Phe-OH) B->C D Washing C->D D->B Repeat for next amino acid E Cleavage from Resin D->E F Purification (HPLC) E->F G Radioligand Binding Assay F->G H Data Analysis (IC50 -> Ki) G->H

Caption: Workflow for synthesis and binding affinity analysis.

G-Protein Coupled Opioid Receptor Signaling Pathway

G ligand Opioid Peptide (e.g., Biphalin Analog) receptor Opioid Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Opioid receptor signaling pathway.

References

Assessing the Impact of Alpha-Methylation on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance their therapeutic properties. Among the various chemical modifications, alpha-methylation—the substitution of the alpha-hydrogen of an amino acid with a methyl group—stands out as a powerful tool to modulate peptide bioactivity. This guide provides a comprehensive comparison of alpha-methylated peptides with their unmodified counterparts, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their peptide-based drug development projects.

The Influence of Alpha-Methylation on Peptide Properties

Alpha-methylation introduces a methyl group at the α-carbon of an amino acid residue. This seemingly minor alteration can have profound effects on the peptide's conformational flexibility, proteolytic stability, and ultimately, its biological activity.[1][2] The primary effects of this modification are:

  • Conformational Restriction: The added methyl group sterically hinders the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3] This restriction can favor specific secondary structures, most notably alpha-helices.[1][4]

  • Increased Proteolytic Resistance: The steric bulk of the alpha-methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[1][3][5][6]

  • Enhanced Lipophilicity: The addition of a non-polar methyl group increases the overall lipophilicity of the peptide, which can influence its solubility and ability to cross cell membranes.[3][5]

The decision to incorporate alpha-methylation requires a careful balance between the potential benefits of increased stability and constrained conformation against the risk of disrupting essential binding interactions.[3]

Comparative Analysis of Bioactivity: A Case Study on Apolipoprotein A-I Mimetic Peptides

A study on Apolipoprotein A-I (ApoA-I) mimetic peptides provides a clear example of how alpha-methylation can be leveraged to improve bioactivity.[1] These peptides are designed to mimic the function of ApoA-I in promoting cholesterol efflux from cells, a key process in preventing atherosclerosis. The following tables summarize the quantitative data from this study, comparing an unmodified peptide (A) with several alpha-methylated analogs.

Table 1: Physicochemical Properties of ApoA-I Mimetic Peptides
Peptide IDAlpha-Methylated Residue(s)Position(s) of MethylationPredicted Hydrophobic MomentHelicity (%)
A (Control)None-0.5835
α-methyl-Ala10, 140.4945
α-methyl-Asp5, 120.5940
α-methyl-Lys8, 150.6555
α-methyl-Leu7, 180.6860
α-methyl-Lys, α-methyl-Leu8, 15, 7, 180.7270

Data sourced from a study on ApoA-I mimetic peptides.[1]

Table 2: Biological Activity and Stability of ApoA-I Mimetic Peptides
Peptide IDCholesterol Efflux Capacity (%)Proteolytic Resistance (Trypsin)Proteolytic Resistance (Asp-N)
A (Control)100LowModerate
150HighHigh
110HighLow
160Very HighHigh
155HighHigh
180Very HighHigh

Cholesterol efflux is normalized to the control peptide A. Proteolytic resistance is a qualitative summary based on the published findings.[1]

The data clearly demonstrates that alpha-methylation, particularly in the Kα, Lα, and 6α analogs, leads to a significant increase in helicity, which correlates with an enhanced capacity for cholesterol efflux.[1] Furthermore, the alpha-methylated peptides generally exhibit increased resistance to proteolytic degradation.[1]

Experimental Protocols

To aid in the replication and validation of these findings, the following are detailed methodologies for the key experiments cited.

Solid-Phase Peptide Synthesis (SPPS)

Peptides can be synthesized using a standard Fmoc (fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocol.[7][8]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminally amidated peptides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (either standard or alpha-methylated) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). The coupling reaction is typically carried out in DMF. For coupling to an N-methylated residue, microwave assistance may be necessary to overcome the lower reactivity.[9]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after deprotection and coupling steps.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Helicity Measurement
  • Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 50-100 µM.

  • CD Measurement: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a CD spectrometer.

  • Data Analysis: Calculate the mean residue ellipticity and use deconvolution software to estimate the percentage of alpha-helical content.

Protease Digestion Assay
  • Peptide Incubation: Incubate the peptides (e.g., at 1 mg/mL) with a specific protease (e.g., trypsin or Asp-N) at an appropriate enzyme-to-substrate ratio (e.g., 1:100) in a suitable buffer at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding TFA or heating).

  • Analysis: Analyze the samples by RP-HPLC or mass spectrometry to monitor the disappearance of the full-length peptide and the appearance of degradation fragments.[1]

Cholesterol Efflux Assay
  • Cell Culture and Labeling: Culture a suitable cell line (e.g., baby hamster kidney cells transfected with the ABCA1 transporter) and label the cells with [³H]-cholesterol.[1]

  • Peptide Treatment: Incubate the labeled cells with the different peptide analogs at various concentrations for a defined period (e.g., 4 hours).

  • Quantification: Measure the radioactivity in the culture medium and in the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate).

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Impact of Alpha-Methylation on Peptide Properties Alpha-Methylation Alpha-Methylation Conformational Restriction Conformational Restriction Alpha-Methylation->Conformational Restriction Increased Proteolytic Resistance Increased Proteolytic Resistance Alpha-Methylation->Increased Proteolytic Resistance Enhanced Lipophilicity Enhanced Lipophilicity Alpha-Methylation->Enhanced Lipophilicity Altered Bioactivity Altered Bioactivity Conformational Restriction->Altered Bioactivity Increased Proteolytic Resistance->Altered Bioactivity Enhanced Lipophilicity->Altered Bioactivity

Caption: Key consequences of alpha-methylation on peptide characteristics.

G Workflow for Assessing Alpha-Methylated Peptides cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 In Vitro Evaluation Peptide Design Peptide Design Solid-Phase Synthesis Solid-Phase Synthesis Peptide Design->Solid-Phase Synthesis Purification & Characterization Purification & Characterization Solid-Phase Synthesis->Purification & Characterization CD Spectroscopy CD Spectroscopy Purification & Characterization->CD Spectroscopy NMR Spectroscopy NMR Spectroscopy Purification & Characterization->NMR Spectroscopy Protease Stability Assay Protease Stability Assay Purification & Characterization->Protease Stability Assay Receptor Binding Assay Receptor Binding Assay Protease Stability Assay->Receptor Binding Assay Cell-Based Bioactivity Assay Cell-Based Bioactivity Assay Receptor Binding Assay->Cell-Based Bioactivity Assay

Caption: A typical experimental workflow for evaluating alpha-methylated peptides.

Conclusion

Alpha-methylation is a valuable strategy in peptide drug design for enhancing stability and controlling conformation. The presented data on ApoA-I mimetic peptides highlights the potential of this modification to significantly improve a peptide's therapeutic profile. However, the effects of alpha-methylation are highly dependent on the specific peptide sequence and the position of the modification. Therefore, a systematic approach involving careful design, synthesis, and comprehensive biophysical and biological evaluation is crucial for successfully harnessing the benefits of alpha-methylation in the development of novel peptide therapeutics.

References

A Comparative Analysis of the Hydrophobicity of Fmoc-α-methyl-L-4-Fluorophenylalanine and Related Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate amino acid derivatives is critical for modulating the physicochemical properties of peptides and peptidomimetics. The hydrophobicity of these building blocks plays a pivotal role in influencing peptide folding, stability, and interaction with biological targets. This guide provides a comparative overview of the hydrophobicity of Fmoc-α-methyl-L-4-Fluorophenylalanine against other key Fmoc-L-phenylalanine analogs, supported by computational data and a standardized experimental protocol for empirical validation.

The introduction of modifications to the phenylalanine side chain, such as fluorination and α-methylation, offers a powerful strategy to fine-tune the lipophilic character of peptides. Fluorination, in particular, is known to enhance hydrophobicity, which can improve cell membrane permeability and metabolic stability.[1] Similarly, α-methylation introduces conformational constraints and can increase resistance to enzymatic degradation, while also impacting hydrophobicity.[2] Understanding the relative hydrophobicity of these analogs is therefore essential for rational peptide design.

Comparative Hydrophobicity Data

The following table summarizes the computed XLogP3 values for Fmoc-α-methyl-L-4-Fluorophenylalanine and its relevant analogs, providing a quantitative basis for comparison.

Compound NameMolecular FormulaComputed Hydrophobicity (XLogP3)Reference
Fmoc-L-phenylalanineC₂₄H₂₁NO₄4.6--INVALID-LINK--
Fmoc-L-4-FluorophenylalanineC₂₄H₂₀FNO₄4.8--INVALID-LINK--
Fmoc-α-methyl-L-phenylalanineC₂₅H₂₃NO₄5.2--INVALID-LINK--
Fmoc-α-methyl-L-4-Fluorophenylalanine C₂₅H₂₂FNO₄ 5.4 --INVALID-LINK--
Fmoc-4-fluoro-N-methyl-L-phenylalanineC₂₅H₂₂FNO₄4.9--INVALID-LINK--[3]

Based on this computational data, Fmoc-α-methyl-L-4-Fluorophenylalanine emerges as the most hydrophobic analog in this series. The data illustrates a clear trend where both α-methylation and fluorination contribute to an increase in hydrophobicity compared to the parent Fmoc-L-phenylalanine. The combined effect of both modifications in Fmoc-α-methyl-L-4-Fluorophenylalanine results in the highest predicted lipophilicity.

Experimental Determination of Hydrophobicity

To empirically validate and expand upon the computational data, the hydrophobicity of these compounds can be determined experimentally using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The retention time of a compound on a nonpolar stationary phase is directly proportional to its hydrophobicity.[4]

Protocol: Determination of a Hydrophobicity Index via RP-HPLC

This protocol is adapted from established methodologies for determining the hydrophobicity of protected amino acids.[5][6]

Objective: To determine the relative hydrophobicity of Fmoc-phenylalanine analogs by measuring their retention times on a C18 RP-HPLC column.

Materials:

  • Fmoc-L-phenylalanine

  • Fmoc-L-4-Fluorophenylalanine

  • Fmoc-α-methyl-L-phenylalanine

  • Fmoc-α-methyl-L-4-Fluorophenylalanine

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.6 µm particle size)

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each analog in a 1:1 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

  • Data Acquisition: Inject each sample and record the retention time (tR) at the peak apex. Ensure the column is re-equilibrated to the starting conditions between each run.

  • Data Analysis: The longer the retention time, the greater the hydrophobicity of the analog. A relative hydrophobicity index can be calculated by normalizing the retention times against a standard, such as Fmoc-L-phenylalanine.

Factors Influencing Hydrophobicity

The observed and predicted trends in hydrophobicity can be attributed to the specific structural modifications of the phenylalanine scaffold. The following diagram illustrates the logical relationship between these modifications and their impact on the overall hydrophobicity of the Fmoc-protected analogs.

G Factors Influencing Hydrophobicity of Fmoc-Phenylalanine Analogs cluster_mods Structural Modifications cluster_effects Physicochemical Effects A Fmoc-L-Phenylalanine (Baseline) B Fmoc-L-4-Fluorophenylalanine A->B C Fmoc-α-methyl-L-phenylalanine A->C D Fmoc-α-methyl-L-4-Fluorophenylalanine (Most Hydrophobic) B->D C->D Mod1 4-Fluoro Substitution Effect2 Adds lipophilic fluorine atom Mod1->Effect2 Mod2 α-Methyl Substitution Effect1 Increases side-chain surface area and nonpolar character Mod2->Effect1

Caption: Structural modifications leading to increased hydrophobicity.

Conclusion

The computational analysis strongly indicates that Fmoc-α-methyl-L-4-Fluorophenylalanine is the most hydrophobic among the compared analogs. This increased hydrophobicity is a cumulative effect of both the α-methyl group, which adds nonpolar surface area, and the 4-fluoro substituent, which enhances the lipophilicity of the phenyl ring. For researchers aiming to design peptides with enhanced membrane permeability, metabolic stability, or specific hydrophobic interactions, Fmoc-α-methyl-L-4-Fluorophenylalanine represents a valuable and potent building block. The provided RP-HPLC protocol offers a standardized method for experimentally verifying these relationships and for characterizing novel peptide derivatives.

References

A Researcher's Guide to the Stereochemical Purity Validation of Fmoc-α-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of amino acid derivatives is paramount for the synthesis of peptides with desired biological activity and safety profiles. This guide provides a comprehensive comparison of analytical methods for validating the stereochemical purity of Fmoc-α-methyl-L-4-Fluorophenylalanine, a key building block in modern peptide chemistry. We present supporting experimental data and detailed protocols to facilitate accurate and reliable quality control.

Fmoc-α-methyl-L-4-Fluorophenylalanine is a synthetic amino acid derivative used in peptide synthesis to introduce conformational constraints and enhance metabolic stability. The presence of the α-methyl group and the fluorine atom can significantly influence the pharmacological properties of the resulting peptide. Ensuring the enantiomeric purity of this building block is a critical step, as the presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides with altered biological activities and potential immunogenicity.

Comparative Analysis of Analytical Techniques

The industry standard for determining the enantiomeric purity of Fmoc-protected amino acids is Chiral High-Performance Liquid Chromatography (Chiral HPLC). However, other techniques can also be employed. This section compares the performance of various methods.

Technique Principle Advantages Disadvantages Typical Purity Specification for Fmoc-α-methyl-L-4-Fluorophenylalanine
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution and accuracy, well-established and robust, suitable for routine quality control.Requires specialized and often expensive chiral columns, method development can be time-consuming.≥ 99.5%[1]
Two-Dimensional Gas Chromatography (2D-GC) Separation based on volatility and polarity in two different columns, with one being a chiral column.Very high resolution, suitable for complex matrices.Requires derivatization to increase volatility, instrumentation is less common than HPLC.Not commonly specified.
Enantioselective Indicator Displacement Assays (eIDA) Spectroscopic (UV-Vis or fluorescence) detection of the displacement of an indicator from a chiral host by the analyte.High-throughput potential, rapid analysis.Generally provides enantiomeric excess (ee) rather than direct quantification of the minor enantiomer, may be less accurate than chromatographic methods.Not commonly specified.
Capillary Electrophoresis (CE) / Capillary Electrochromatography (CEC) Separation based on differential migration of enantiomers in an electric field, often with a chiral selector in the buffer or as a stationary phase.High efficiency, low sample and solvent consumption.Lower loading capacity, can be more sensitive to matrix effects.Not commonly specified.

Experimental Protocols

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the enantiomeric purity analysis of Fmoc-α-methyl-L-4-Fluorophenylalanine based on established methods for similar Fmoc-amino acids. Optimization of the mobile phase composition and choice of chiral stationary phase will be necessary to achieve baseline separation.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Lux Cellulose-2 or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are recommended starting points.[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Fmoc-α-methyl-L-4-Fluorophenylalanine sample

  • Fmoc-α-methyl-D-4-Fluorophenylalanine reference standard (if available) or a racemic mixture of Fmoc-α-methyl-4-Fluorophenylalanine.

Procedure:

  • Mobile Phase Preparation: A common starting mobile phase for the separation of Fmoc-amino acids on polysaccharide-based CSPs is a mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an acidic additive (e.g., 0.1% TFA).[2] A typical starting condition could be Acetonitrile/Water with 0.1% TFA (e.g., 70:30 v/v).

  • Sample Preparation: Dissolve the Fmoc-α-methyl-L-4-Fluorophenylalanine sample and reference standard(s) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 25 °C (ambient)

    • Detection: UV at 265 nm or 254 nm.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the racemic mixture or the D-enantiomer standard to determine the retention times of both the L- and D-enantiomers.

    • Inject the Fmoc-α-methyl-L-4-Fluorophenylalanine sample.

    • The enantiomeric purity is calculated by determining the area percentage of the D-enantiomer peak relative to the total area of both enantiomer peaks.

Expected Results: The L-enantiomer is expected to be the major peak, while the D-enantiomer, if present, will be a minor peak with a different retention time. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

Alternative Method: Enantioselective Indicator Displacement Assay (eIDA) - A High-Throughput Screening Approach

This method can be adapted for a rapid, semi-quantitative assessment of enantiomeric excess.

Principle: A chiral host molecule is complexed with an indicator dye, resulting in a specific UV-Vis absorbance. When a chiral guest molecule (the Fmoc-amino acid) is introduced, it may displace the indicator from the host in an enantioselective manner, leading to a change in the absorbance spectrum. The magnitude of this change can be correlated with the enantiomeric excess of the guest.

Materials:

  • Chiral host (e.g., a chiral copper (II) complex)

  • Indicator dye (e.g., Chrome Azurol S)

  • UV-Vis spectrophotometer

  • Buffer solution (e.g., HEPES)

Procedure:

  • Prepare a stock solution of the chiral host-indicator complex in the buffer.

  • Create a calibration curve using samples of known enantiomeric excess for a similar Fmoc-amino acid.

  • Add the Fmoc-α-methyl-L-4-Fluorophenylalanine sample to the host-indicator solution.

  • Measure the change in absorbance at the appropriate wavelength.

  • Determine the enantiomeric excess by comparing the absorbance change to the calibration curve.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the validation of stereochemical purity.

Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_sample Sample Dissolution (1 mg/mL in Mobile Phase) hplc Chiral HPLC Separation prep_sample->hplc prep_mobile Mobile Phase Preparation (e.g., ACN/H2O/TFA) prep_mobile->hplc detection UV Detection (265 nm) hplc->detection integration Peak Integration detection->integration calculation Enantiomeric Purity Calculation (% Area of D-enantiomer) integration->calculation report Purity Report (≥ 99.5% L-enantiomer) calculation->report

Caption: Workflow for stereochemical purity validation by Chiral HPLC.

Decision Tree for Method Selection start Need to Validate Stereochemical Purity? quant Quantitative Analysis Required? start->quant hplc Use Chiral HPLC quant->hplc Yes screening High-Throughput Screening? quant->screening No eida Consider eIDA screening->eida Yes other Alternative Methods (2D-GC, CEC) screening->other No

Caption: Decision guide for selecting an analytical method.

References

Navigating the Separation of Peptides Containing Fmoc-α-methyl-L-4-Fluorophenylalanine: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced peptides, the incorporation of unnatural amino acids like Fmoc-α-methyl-L-4-Fluorophenylalanine offers a pathway to enhanced stability and novel functionalities.[1] However, the unique structural features of this amino acid—namely the hydrophobic Fmoc protecting group, the fluorine atom, and an additional chiral center from α-methylation—present distinct challenges for purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the separation of these complex peptides, supported by representative experimental data and detailed protocols.

The primary analytical challenge stems from the increased hydrophobicity conferred by both the fluorine atom and the α-methyl group, which can lead to longer retention times and potential aggregation on reversed-phase columns. Furthermore, the α-methylation introduces a second chiral center, necessitating methods that can resolve potential diastereomers to ensure the stereoisomeric purity of the final peptide.

Performance Comparison of HPLC Methodologies

The selection of an appropriate HPLC technique is contingent on the specific analytical goal, whether it be routine purity assessment, high-resolution separation of closely related impurities, or the critical analysis of stereoisomers. The three primary methods compared are standard Reversed-Phase HPLC (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Chiral HPLC.

Table 1: Comparison of Typical RP-HPLC and RP-UHPLC Method Parameters

ParameterStandard RP-HPLCHigh-Resolution RP-UHPLC
Column Chemistry C18 or C8 SilicaC18 or C8 Silica
Particle Size 3 - 5 µm< 2 µm
Column Dimensions 4.6 mm x 150 mm2.1 mm x 50-100 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min0.3 - 0.6 mL/min
Typical Pressure 1500 - 3000 psi6000 - 15000 psi
Typical Run Time 20 - 40 minutes5 - 15 minutes

Table 2: Representative Chiral HPLC Method Parameters

ParameterChiral HPLC
Column Chemistry Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Lux Cellulose-2
Particle Size 3 - 5 µm
Column Dimensions 4.6 mm x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 265 nm

Table 3: Summary of Method Performance and Applications

MethodExpected ResolutionSpeedPrimary ApplicationKey Advantages
Standard RP-HPLC GoodStandardRoutine purity checks, reaction monitoring, and purification.Robust, widely available, suitable for larger scale purification.
RP-UHPLC ExcellentFastHigh-throughput screening, impurity profiling, separating closely eluting species.Superior resolution, increased sensitivity, reduced solvent consumption.[2]
Chiral HPLC SpecializedStandardSeparation of diastereomers, confirmation of stereoisomeric purity.Essential for quality control of stereochemically complex peptides.[3]

Experimental Protocols

The following protocols provide detailed methodologies as a starting point for developing a robust separation method for peptides containing Fmoc-α-methyl-L-4-Fluorophenylalanine.

Protocol 1: Standard RP-HPLC for Purity Assessment

This method is designed for routine analysis of crude or purified peptides.

  • HPLC System: Standard quaternary or binary HPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: 10-70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 265 nm (Fmoc group).

  • Sample Preparation: Dissolve the peptide in a small amount of DMSO or DMF, then dilute with Mobile Phase A to the working concentration.

Protocol 2: High-Resolution RP-UHPLC Analysis

This method is ideal for detecting closely related impurities and for faster analysis times.[2]

  • UHPLC System: A UHPLC system capable of handling high pressures (>6000 psi).

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade acetonitrile.

  • Gradient: 20-80% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (elevated temperature can improve peak shape for hydrophobic peptides).

  • Detection: UV absorbance at 214 nm and 265 nm.

  • Sample Preparation: Dissolve the peptide in the initial mobile phase composition.

Protocol 3: Chiral HPLC for Diastereomer Separation

This method is crucial for assessing the stereoisomeric purity of the synthesized peptide. While conventional RP-HPLC can sometimes separate diastereomers due to differences in their secondary structure and interaction with the stationary phase, a dedicated chiral method is often required for confirmation.[3]

  • HPLC System: Standard binary HPLC system.

  • Column: Lux 5 µm Cellulose-2 or similar polysaccharide-based chiral column (4.6 x 250 mm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water with 0.1% TFA. The exact ratio (e.g., 60:40 ACN:Water) must be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 220 nm and 265 nm.

  • Sample Preparation: Dissolve the purified peptide in the mobile phase.

Logical Workflow for Method Selection

The choice of analytical method should follow a logical progression based on the stage of research or development and the specific questions being addressed. The following diagram illustrates a typical workflow for the chromatographic analysis of a newly synthesized peptide containing Fmoc-α-methyl-L-4-Fluorophenylalanine.

G cluster_0 Start: Crude Peptide Analysis cluster_1 Primary Analysis & Purification cluster_2 Advanced Characterization cluster_3 Final Product start Crude Peptide Sample rp_hplc Standard RP-HPLC Analysis (Protocol 1) start->rp_hplc decision1 Purity Acceptable? rp_hplc->decision1 decision2 Impurities or Broad Peaks? decision1->decision2 No decision3 Diastereomers Suspected? decision1->decision3 Yes uhplc High-Resolution UHPLC (Protocol 2) uhplc->decision3 chiral_hplc Chiral HPLC Analysis (Protocol 3) end_product Characterized Pure Peptide chiral_hplc->end_product decision2->uhplc Yes decision3->chiral_hplc Yes decision3->end_product No, Purity Confirmed

Caption: Workflow for selecting an HPLC method for peptides with Fmoc-α-methyl-L-4-Fluorophenylalanine.

References

Safety Operating Guide

Safe Disposal of Fmoc-alpha-methyl-L-4-Fluorophenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for Fmoc-alpha-methyl-L-4-Fluorophenylalanine and its associated waste streams to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper handling and disposal of this fluorinated amino acid derivative.

Fmoc-alpha-methyl-L-4-Fluorophenylalanine is a specialized reagent used in solid-phase peptide synthesis (SPPS) to introduce fluorinated amino acids into peptides, enhancing their stability and biological activity[1][2]. While a Safety Data Sheet (SDS) for the closely related 4-Fluoro-N-Fmoc-L-phenylalanine suggests it is not considered hazardous under OSHA 2012 standards, another analog, Fmoc-4-fluoro-N-methyl-L-phenylalanine, is classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory system[3][4]. Given the potential hazards associated with fluorinated organic compounds, it is imperative to handle Fmoc-alpha-methyl-L-4-Fluorophenylalanine and its waste with caution, treating it as hazardous chemical waste.

Disposal of Unused or Expired Product

Proper disposal of pure, unused, or expired Fmoc-alpha-methyl-L-4-Fluorophenylalanine is critical to prevent environmental contamination and ensure personnel safety.

Procedural Steps:

  • Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. Local and national regulations must be followed.

  • Packaging:

    • Ensure the compound is in a well-sealed, properly labeled container.

    • The label should clearly state the chemical name: "Fmoc-alpha-methyl-L-4-Fluorophenylalanine," the CAS number (if available), and display appropriate hazard symbols.

  • Waste Collection:

    • Place the sealed container in a designated hazardous waste collection area.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.

Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)

The process of peptide synthesis generates several distinct waste streams containing derivatives of the original reagent. These streams are hazardous and require careful management.

Key Waste Streams and Disposal Protocols:

  • Fmoc-Deprotection Waste:

    • Composition: This waste stream is generated during the removal of the Fmoc protecting group, typically using a 20% piperidine solution in a solvent like dimethylformamide (DMF)[5]. The resulting solution contains the dibenzofulvene-piperidine adduct.

    • Procedure:

      • Collect the piperidine/DMF waste in a designated, sealed, and properly labeled hazardous waste container.

      • The label must indicate "Hazardous Waste," list the chemical contents (e.g., "Piperidine, Dimethylformamide, Dibenzofulvene adduct"), and display the appropriate hazard symbols (e.g., flammable, toxic).

      • Store the container in a well-ventilated area, away from heat and ignition sources, until collection by EHS personnel.

  • Peptide Cleavage Waste:

    • Composition: The final step of SPPS involves cleaving the synthesized peptide from the solid support resin. This is commonly achieved using a strong acid, most often trifluoroacetic acid (TFA), often in a cocktail with scavengers like water and triisopropylsilane (TIS)[5][6].

    • Procedure:

      • Collect the acidic cleavage solution in a designated, acid-resistant hazardous waste container.

      • Neutralize the acidic waste only if it is part of your institution's established protocol. Caution: Neutralization can be highly exothermic and should only be performed by trained personnel in a fume hood.

      • Label the container clearly with its contents (e.g., "Trifluoroacetic Acid Waste Cocktail") and appropriate hazard symbols (e.g., corrosive).

      • Store separately from basic and solvent waste streams to prevent violent reactions.

  • Contaminated Labware and Spill Cleanup:

    • Composition: This includes disposable items such as gloves, pipette tips, and weighing papers, as well as solid materials used to absorb spills (e.g., vermiculite)[7].

    • Procedure:

      • Collect all solid waste contaminated with Fmoc-alpha-methyl-L-4-Fluorophenylalanine in a designated hazardous waste bag or container.

      • For spills, absorb the material with an inert absorbent like vermiculite and sweep it into a suitable container for disposal as hazardous waste[7].

      • Ensure the container is sealed and properly labeled before moving it to the hazardous waste collection area.

Quantitative Data Summary

Waste StreamTypical CompositionKey Hazards
Unused Product Fmoc-alpha-methyl-L-4-Fluorophenylalanine (Solid)Potential Irritant, Harmful if Swallowed[3]
Fmoc-Deprotection 20% Piperidine in DMF, Dibenzofulvene AdductFlammable, Toxic, Irritant
Peptide Cleavage 95% Trifluoroacetic Acid (TFA), Water, ScavengersCorrosive, Toxic
Contaminated Solids Gloves, Pipette Tips, Absorbent MaterialsDependent on Contaminant

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical flow for the proper disposal of Fmoc-alpha-methyl-L-4-Fluorophenylalanine and its associated waste products.

DisposalWorkflow cluster_product Unused/Expired Product cluster_spps Solid-Phase Peptide Synthesis (SPPS) Waste cluster_disposal Disposal Pathway Product Fmoc-alpha-methyl-L-4-Fluorophenylalanine ConsultEHS Consult Institutional EHS Guidelines Product->ConsultEHS Deprotection Fmoc-Deprotection Waste (Piperidine/DMF) Deprotection->ConsultEHS Cleavage Peptide Cleavage Waste (TFA Cocktail) Cleavage->ConsultEHS SolidWaste Contaminated Solids (Gloves, Tips, Spills) SolidWaste->ConsultEHS Package Package & Label Correctly ConsultEHS->Package Segregate Segregate Waste Streams Package->Segregate Separate Acid, Base, Solvent, & Solid Waste Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Dispose via EHS Store->Dispose

Caption: Disposal workflow for Fmoc-alpha-methyl-L-4-Fluorophenylalanine.

References

Essential Safety and Handling Guide for Fmoc-alpha-methyl-L-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Fmoc-alpha-methyl-L-4-Fluorophenylalanine. Adherence to these guidelines is vital for ensuring laboratory safety and maintaining the integrity of your research. This compound is utilized in peptide synthesis and drug development, and its unique fluorinated structure enhances the biological activity of peptides.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as acutely toxic, Fmoc-alpha-methyl-L-4-Fluorophenylalanine requires careful handling to prevent exposure. The primary hazards are inhalation of the powdered form and contact with skin and eyes. The following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses with side-shields or goggles.Protects eyes from dust particles and potential splashes of solutions containing the compound.[2][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile gloves).Provides a barrier against skin contact. For prolonged or repeated contact, consider double-gloving.[3][4]
Respiratory Protection Use a dust mask (e.g., N95 or P1 type) when handling the solid powder.Minimizes the inhalation of dust particles.[2][3][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[2][4]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information on hazards and protective measures.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for both safety and experimental success. The following workflow outlines the key steps from receiving the compound to its use in solution.[2]

Experimental Protocol: Safe Handling

  • Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. Store the container in a cool, dry, and well-ventilated place, typically at 2-8°C.

  • Handling the Solid:

    • Before handling, ensure you are wearing the appropriate PPE as listed in Table 1.[2]

    • Conduct all weighing and handling of the powder in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2]

    • When weighing the required amount, do so carefully to avoid generating dust.[2]

  • Preparing Solutions:

    • When preparing solutions, add the solvent to the solid to prevent splashing.[2]

    • Fmoc-amino acids are typically soluble in organic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2]

    • Ensure the compound is fully dissolved before use in any synthetic protocol.[2]

    • Clearly label the solution container with the contents, concentration, and date of preparation.

Disposal Plan: Managing Halogenated Waste

Fmoc-alpha-methyl-L-4-Fluorophenylalanine contains fluorine, a halogen. Therefore, all waste containing this compound must be treated as halogenated organic waste.[2] Proper segregation and disposal are crucial for safety and compliance with environmental regulations.[2]

Disposal Protocol

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[2]

  • Solid Waste: Place all contaminated solid materials, such as gloves, weighing paper, and paper towels, into the designated hazardous waste container for halogenated organic solids.[4]

  • Liquid Waste: Dispose of solutions containing the compound in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Container Management:

    • Use a compatible container with a secure, tight-fitting lid.[2]

    • Keep the waste container closed at all times, except when adding waste.[2]

    • Do not mix halogenated waste with non-halogenated, acidic, or alkaline waste streams.[2]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.

Workflow for Safe Handling of Fmoc-alpha-methyl-L-4-Fluorophenylalanine

cluster_prep Preparation cluster_handling Handling Solid cluster_solution Preparing Solution cluster_disposal Disposal storage Receiving and Storage ppe Don Appropriate PPE storage->ppe ventilated_area Work in a Ventilated Area ppe->ventilated_area weigh_solid Weigh Solid Carefully ventilated_area->weigh_solid minimize_dust Minimize Dust Generation weigh_solid->minimize_dust add_solvent Add Solvent to Solid minimize_dust->add_solvent dissolve Ensure Complete Dissolution add_solvent->dissolve label_solution Label Solution Container dissolve->label_solution segregate_waste Segregate Halogenated Waste label_solution->segregate_waste dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid dispose_liquid Dispose of Liquid Waste segregate_waste->dispose_liquid

Caption: Workflow for handling Fmoc-alpha-methyl-L-4-Fluorophenylalanine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.